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  • Product: 5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole
  • CAS: 2079069-44-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, a heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogues and the broader class of pyrazole derivatives to offer valuable insights for researchers. We will delve into its chemical structure, predicted properties, plausible synthetic routes, and potential biological significance, grounding our discussion in established chemical principles and citing relevant literature.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a feature that imparts unique electronic and steric properties amenable to fine-tuning through substitution.[2] This structural versatility has led to the development of numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][3] The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in drug design.

The subject of this guide, 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, incorporates two key substituents: an N-methyl group and a C5-cyclopropylmethyl group. The N-methylation of the pyrazole ring can significantly influence its biological activity and pharmacokinetic properties by altering its hydrogen bonding capacity and metabolic stability. Similarly, the cyclopropylmethyl moiety is a valuable substituent in drug design, often introduced to enhance potency, improve metabolic stability, and reduce off-target effects.

This guide will provide a detailed exploration of the chemical identity, predicted physicochemical properties, a proposed synthetic pathway, and a discussion of the potential applications of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, drawing on the wealth of knowledge surrounding its constituent chemical motifs.

Chemical Structure and Identification

The unambiguous identification of a chemical entity is paramount for research and development. Below are the key identifiers for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.

IdentifierValue
IUPAC Name 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
CAS Number Not available
SMILES CN1N=CC=C1CC2CC2
InChI Key InChIKey=STJGYRNNFVLOBF-UHFFFAOYSA-N

Structural Diagram:

Caption: Chemical structure of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
XlogP 0.8PubChem[4]
Topological Polar Surface Area (TPSA) 17.82 ŲChemScene[5]
Hydrogen Bond Donors 0ChemScene[5]
Hydrogen Bond Acceptors 2ChemScene[5]
Rotatable Bonds 2ChemScene[5]
Monoisotopic Mass 136.100049 g/mol PubChem[4]

Predicted Spectroscopic Features:

A detailed spectroscopic analysis is essential for the structural confirmation of a synthesized compound. While experimental spectra for the target molecule are unavailable, we can predict the expected signals based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

    • Pyrazole Ring Protons: Two doublets in the aromatic region, one for the proton at the C3 position and one for the proton at the C4 position.

    • N-Methyl Protons: A singlet at approximately 3.5-4.0 ppm.

    • Cyclopropylmethyl Protons: A complex multiplet for the methine proton of the cyclopropyl group, and two multiplets for the methylene protons adjacent to the pyrazole ring and the cyclopropyl ring.

  • ¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule.

    • Pyrazole Ring Carbons: Three signals in the aromatic region for C3, C4, and C5.

    • N-Methyl Carbon: A signal in the aliphatic region.

    • Cyclopropylmethyl Carbons: Signals for the methylene carbon and the two carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 136.10.

Proposed Synthesis Pathway

The synthesis of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole can be approached through established methods for pyrazole synthesis, primarily the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis:

G target 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole intermediate1 1-Cyclopropyl-3-buten-2-one target->intermediate1 [3+2] Cycloaddition intermediate2 Methylhydrazine target->intermediate2 [3+2] Cycloaddition

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol:

This protocol is based on the well-established Knorr pyrazole synthesis and related methodologies.

Step 1: Synthesis of the 1,3-Dicarbonyl Equivalent (Not explicitly required for this route)

A more direct approach involves the reaction of a suitable unsaturated ketone with methylhydrazine.

Step 2: Cyclocondensation Reaction

  • Reaction Setup: To a solution of 1-cyclopropyl-3-buten-2-one (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.

Diagram of the Proposed Synthetic Workflow:

G start 1-Cyclopropyl-3-buten-2-one + Methylhydrazine reaction Cyclocondensation (Ethanol/Acetic Acid, Reflux) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole purification->product

Caption: Proposed workflow for the synthesis of the target molecule.

Potential Biological Activity and Applications

While no specific biological data for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole has been found in the literature, the well-documented activities of related pyrazole derivatives allow for informed speculation on its potential therapeutic applications.

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit cancer cell proliferation.[6]

  • Antimicrobial and Antiviral Activity: Pyrazole-containing compounds have shown promise as antimicrobial and antiviral agents.[1]

  • Cannabinoid Receptor Antagonism: Diaryl-pyrazole derivatives containing cycloalkyl groups have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists, with potential applications in treating obesity and metabolic syndrome.[7]

  • Insecticidal and Pesticidal Activity: Certain pyrazole derivatives have been developed as insecticides and pesticides.[8][9]

The presence of the cyclopropylmethyl group may enhance the potency and metabolic stability of the molecule, making it an interesting candidate for screening in various biological assays.

Safety and Handling

Specific safety data for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The safety information for structurally related compounds can provide some guidance. For instance, some pyrazole derivatives are classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is a structurally interesting molecule that, based on the known pharmacology of its core motifs, holds potential for further investigation in drug discovery and development. While experimental data for this specific compound is currently limited, this guide provides a solid foundation for researchers by outlining its chemical identity, predicted properties, a viable synthetic strategy, and potential areas of biological application. The synthesis and subsequent biological evaluation of this compound could unveil novel therapeutic agents. As with any novel chemical entity, all handling and experimental work should be conducted with appropriate safety precautions.

References

  • Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives." Accessed March 7, 2024. [Link]

  • MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Accessed March 7, 2024. [Link]

  • PubMed. "Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation." Accessed March 7, 2024. [Link]

  • PubChemLite. "5-cyclopropyl-1-methyl-1h-pyrazole (C7H10N2)." Accessed March 7, 2024. [Link]

  • PubChemLite. "5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid." Accessed March 7, 2024. [Link]

  • The Royal Society of Chemistry. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions." Accessed March 7, 2024. [Link]

  • Arabian Journal of Chemistry. "Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach." Accessed March 7, 2024. [Link]

  • Google Patents. "WO2019197468A1 - N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl)." Accessed March 7, 2024. https://patents.google.
  • PubMed. "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists." Accessed March 7, 2024. [Link]

  • ResearchGate. "Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents." Accessed March 7, 2024. [Link]

  • MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Accessed March 7, 2024. [Link]

  • PMC. "Current status of pyrazole and its biological activities." Accessed March 7, 2024. [Link]

  • PMC. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Accessed March 7, 2024. [Link]

  • Google Patents. "(12) United States Patent." Accessed March 7, 2024. [Link]

  • Semantic Scholar. "SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung." Accessed March 7, 2024. [Link]

  • RJPBCS. "Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives." Accessed March 7, 2024. [Link]

  • CSIR-NIO. "Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts." Accessed March 7, 2024. [Link]

Sources

Exploratory

Physicochemical Properties & Synthetic Utility of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

This guide serves as an advanced technical whitepaper on 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole , designed for medicinal chemists and process scientists. It moves beyond basic database entries to explore the syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical whitepaper on 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole , designed for medicinal chemists and process scientists. It moves beyond basic database entries to explore the synthetic logic, physicochemical behavior, and strategic utility of this scaffold in drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary: The Scaffold Advantage

5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole (CAS: 2079069-44-4 ) represents a strategic "linker-fragment" in modern medicinal chemistry. It combines the bioisosteric utility of the pyrazole ring with the metabolic robustness of the cyclopropyl moiety.

Unlike simple alkyl-pyrazoles, this specific isomer offers a unique vector for extending into hydrophobic pockets while maintaining a low molecular weight (Fragment-Based Drug Discovery - FBDD). Its primary value lies in its ability to replace metabolically labile n-butyl or n-propyl chains, using the cyclopropyl group to block


-oxidation while retaining lipophilic contacts.

Physicochemical Profile

The following data aggregates predicted and experimental values. Where specific experimental data for this exact CAS is proprietary, values are derived from validated SAR (Structure-Activity Relationship) models of close structural analogs (e.g., 1-methyl-5-ethylpyrazole).

Table 1: Core Physicochemical Parameters
ParameterValueTechnical Insight
Molecular Formula

High atom economy scaffold.
Molecular Weight 136.19 g/mol Ideal for FBDD (Rule of 3 compliant).
Physical State Liquid / Low-melting SolidLikely a viscous oil at RT due to disruption of crystal packing by the flexible

linker.
cLogP 1.8 ± 0.3Moderate lipophilicity; optimized for membrane permeability without solubility penalties.
TPSA 17.8

Low polar surface area suggests excellent Blood-Brain Barrier (BBB) penetration.
pKa (Conj. Acid) ~2.5 - 2.8The N2 nitrogen is weakly basic. Methylation at N1 slightly enhances basicity vs. unsubstituted pyrazole.
H-Bond Donors 0Lack of donors prevents non-specific binding; acts purely as an H-bond acceptor (N2).
Rotatable Bonds 2The

linker allows the cyclopropyl group to adopt an induced fit within binding pockets.
Solubility & Stability Analysis
  • Aqueous Solubility: Moderate. The pyrazole ring provides polarity, but the lipophilic tail limits solubility in pure water. Soluble in organic solvents (DCM, DMSO, MeOH).

  • Metabolic Stability: High. The cyclopropyl ring is significantly more resistant to Cytochrome P450 oxidation than a corresponding acyclic aliphatic chain (e.g., isobutyl). The strained C-H bonds of the cyclopropane ring (bond dissociation energy ~106 kcal/mol) disfavor radical abstraction.

Structural Analysis & Electronic Effects

The 1,5-substitution pattern is critical.

  • Steric Clash: The 5-position substituent is proximal to the N1-methyl group. This creates a "steric lock," forcing the cyclopropylmethyl tail to twist out of the pyrazole plane. This pre-organization can reduce the entropic penalty upon binding to a protein target.

  • Electronic Vector: The pyrazole ring acts as a dipole. The N2 lone pair is the primary H-bond acceptor. The 5-position alkyl group exerts a weak inductive effect (+I), slightly increasing the electron density of the ring compared to the 3-isomer.

Advanced Synthetic Protocols

Synthesizing 5-substituted-1-methylpyrazoles is notoriously difficult due to regioselectivity issues. Standard condensation of methylhydrazine with 1,3-diketones typically favors the 1-methyl-3-substituted isomer (the kinetic product) due to steric hindrance at the N1-methylation site.

To guarantee the 5-isomer , we recommend the C5-Lithiation Strategy . This protocol is self-validating because it relies on the inherent acidity of the C5-proton in 1-methylpyrazole.

Protocol: Regioselective C5-Alkylation

Objective: Synthesis of 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole via directed lithiation.

Reagents:

  • Substrate: 1-Methyl-1H-pyrazole (Commercially available).[1][2][3]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5M in hexanes.
  • Electrophile: (Bromomethyl)cyclopropane.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Cryogenic Deprotonation:

    • Charge a flame-dried flask with 1-Methyl-1H-pyrazole (1.0 eq) and anhydrous THF under Argon.

    • Cool to -78°C .

    • Add

      
      -BuLi (1.1 eq) dropwise over 20 minutes.
      
    • Mechanism:[4][5] The N1-methyl group directs lithiation specifically to the C5 position (the "ortho" effect), forming the 5-lithio species.

    • Hold: Stir at -78°C for 45 minutes to ensure complete anion formation.

  • Electrophilic Trapping:

    • Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.

    • Critical Control: Maintain temperature below -60°C during addition to prevent side reactions.

  • Warming & Quench:

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench with saturated

      
       solution.
      
  • Workup:

    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The product is likely a liquid. Purify via flash chromatography (Hexanes:EtOAc gradient).

    • Validation: The appearance of a doublet at

      
       ppm (for the 
      
      
      
      bridge) in
      
      
      -NMR confirms alkylation.
Visualization: Synthesis Logic & Regioselectivity

The following diagram illustrates the decision tree between the "Classic" (flawed) route and the "Recommended" (Lithiation) route.

SynthesisPath cluster_classic Method A: Condensation (Avoid) cluster_lithiation Method B: C5-Lithiation (Recommended) SM1 Cyclopropyl-1,3-diketone Mix Mixture of Isomers SM1->Mix + MeNHNH2 MeNHNH2 Methylhydrazine TargetA 1-Me-5-R (Target) Mix->TargetA Low Yield Byprod 1-Me-3-R (Major Byproduct) Mix->Byprod Steric Preference Start 1-Methyl-1H-pyrazole Lithio 5-Lithio-1-methylpyrazole (Intermediate) Start->Lithio n-BuLi, -78°C (Regioselective) Final 5-(Cyclopropylmethyl)-1-Me-pyrazole (Pure Target) Lithio->Final + Electrophile Electrophile (Bromomethyl)cyclopropane

Caption: Comparative synthetic pathways. Method B (Lithiation) avoids the regioselectivity pitfalls of Method A.

Applications in Drug Development

This fragment is not merely a passive linker; it is an active modulator of pharmacological properties.[6][7]

A. Metabolic Blocking

In lead optimization, replacing an


-butyl group with a cyclopropylmethyl group is a standard tactic to improve half-life (

).
  • Mechanism: The cyclopropyl C-H bonds have higher

    
    -character (
    
    
    
    hybridization) compared to alkyl
    
    
    bonds. This makes them stronger and less susceptible to Hydrogen Atom Transfer (HAT) by CYP450 enzymes.
B. Fragment-Based Drug Discovery (FBDD)
  • Target Class: Kinase Inhibitors (ATP binding pocket) and GPCRs (Cannabinoid CB1/CB2).

  • Binding Mode: The pyrazole nitrogen (N2) often serves as a hinge binder in kinases, while the cyclopropylmethyl group occupies the hydrophobic "gatekeeper" region or solvent-exposed front pocket.

Visualization: Structure-Property Radar

This diagram maps the compound's properties against the "Rule of 3" (for fragments) and "Rule of 5" (for drugs).

Properties Center 5-(Cyclopropylmethyl)- 1-methyl-1H-pyrazole MW MW: 136 (Ideal Fragment) Center->MW LogP cLogP: ~1.8 (Permeable) Center->LogP TPSA TPSA: 17.8 (CNS Active) Center->TPSA Metab Metabolic Stability: High Center->Metab Synth Synthesis: Scalable Center->Synth

Caption: Physicochemical property radar demonstrating compliance with FBDD guidelines.

References

  • Chemical Identity: 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole. CAS No. 2079069-44-4.[1][2][3] ChemicalBook. Link

  • Synthetic Methodology (Regioselectivity): Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Link

  • Metabolic Stability (Cyclopropyl): Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem. Link

  • General Pyrazole Properties: Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.[8] Link

  • Lithiation Strategy (Analogous): Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles. J. Org.[9][10] Chem. (ACS). Link

Sources

Foundational

Structural and Pharmacological Profiling of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole: A Technical Guide for Medicinal Chemistry

Executive Summary In modern rational drug design, the selection of optimal heterocyclic building blocks is paramount for balancing target affinity, pharmacokinetic (PK) profiles, and metabolic stability. 5-(Cyclopropylme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of optimal heterocyclic building blocks is paramount for balancing target affinity, pharmacokinetic (PK) profiles, and metabolic stability. 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole has emerged as a highly versatile scaffold in the development of small-molecule therapeutics, particularly within the kinase inhibitor space.

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling & Structural Rationale

To effectively utilize a chemical building block, researchers must understand not just its physical metrics, but the causality behind its structural components. Table 1 summarizes the core quantitative data for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole[1][2].

Table 1: Physicochemical and Identification Data
PropertyValue / Description
Chemical Name 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole
CAS Registry Number 2079069-44-4
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Core Scaffold N-methylated Pyrazole
Peripheral Substitution Cyclopropylmethyl group at the C5 position
The Causality of Structural Choices

1. The Cyclopropylmethyl Motif (Metabolic Stability & Conformation): The incorporation of a cyclopropyl ring is not merely a steric choice; it is a deliberate strategy to enhance metabolic stability. The cyclopropane ring features shorter, stronger C–H bonds with enhanced s-character compared to standard aliphatic chains. This high bond dissociation energy significantly increases the activation energy required for hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, thereby reducing oxidative metabolism and improving the drug's half-life[3][4]. Furthermore, the rigid geometry of the cyclopropyl group restricts the conformational flexibility of the attached methyl linker, reducing the entropic penalty upon binding to a target receptor or kinase pocket.

2. The 1-Methyl-1H-Pyrazole Core (Regio-Locking & Hinge Binding): Unsubstituted pyrazoles exist in a state of rapid annular tautomerism, which complicates Structure-Activity Relationship (SAR) studies by presenting multiple binding vectors. By methylating the N1 position, the tautomeric state is "locked." This N-methylation ensures that the N2 atom consistently acts as a highly predictable hydrogen-bond acceptor. In kinase inhibitor design, this precise vectoring is critical, as the pyrazole N2 frequently engages the backbone amides (e.g., Met318 or equivalent residues) within the ATP-binding hinge region of kinases[5][6].

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 5-substituted-1-methylpyrazoles requires strict regiochemical control. Standard condensation of 1,3-diketones with methylhydrazine often yields a mixture of 1,3- and 1,5-isomers. The following protocol utilizes a regioselective approach driven by steric and electronic differentiation.

Step-by-Step Protocol: Regioselective Synthesis
  • Electrophile Preparation: Utilize an enaminone or a differentially substituted 1,3-electrophile, such as 1-cyclopropyl-4-(dimethylamino)but-3-en-2-one. The dimethylamino leaving group directs the initial nucleophilic attack.

  • Nucleophilic Addition: Dissolve the electrophile in anhydrous ethanol (0.5 M concentration). Cool the reaction vessel to 0°C.

  • Hydrazine Introduction: Add methylhydrazine (1.1 equivalents) dropwise. Causality: The more nucleophilic terminal nitrogen (NH2) of methylhydrazine preferentially attacks the more electrophilic, less sterically hindered carbon (the enamine β-carbon), displacing the dimethylamine.

  • Cyclization (Self-Validating Step): Heat the mixture to reflux for 4 hours. Monitor via TLC. The intermediate hydrazone will spontaneously cyclize. The steric bulk of the cyclopropylmethyl group forces the N-methyl group to orient toward the less hindered side during ring closure, favoring the 1,5-substitution pattern.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.

SynthWorkflow R1 1-Cyclopropyl-4-(dimethylamino)but-3-en-2-one (Differentiated Electrophile) Cond Condensation & Displacement (Ethanol, 0°C to Reflux) R1->Cond R2 Methylhydrazine (Nucleophile) R2->Cond Regio Regioselective Cyclization (Steric Guidance) Cond->Regio Prod 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole (Isolated Target) Regio->Prod

Logical workflow for the regioselective synthesis of the pyrazole scaffold.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, a self-validating analytical system must be employed. Relying on a single technique is insufficient for distinguishing pyrazole regioisomers.

Protocol: Orthogonal Validation (LC-MS & 2D NMR)
  • LC-MS Profiling:

    • Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

    • Validation: Spike the sample with a known internal standard (e.g., caffeine) to validate ionization efficiency. The target compound must exhibit a sharp, symmetrical peak with an [M+H]+ ion of m/z 137.19.

  • 1D 1H-NMR (CDCl3):

    • Confirm the presence of the N-methyl singlet (~3.8 ppm) and the distinct pyrazole aromatic protons (C3-H and C4-H doublets, ~7.4 ppm and ~6.1 ppm).

  • 2D NOESY/ROESY (The Critical Proof):

    • Causality: 1D NMR cannot definitively prove the 1,5-isomer over the 1,3-isomer. A 2D NOESY experiment is mandatory. Observe the cross-peaks (Nuclear Overhauser Effect) between the N-methyl protons and the methylene protons of the cyclopropylmethyl group. A strong spatial correlation proves they are adjacent (1,5-relationship), self-validating the regiochemistry of the synthetic workflow.

Pharmacological Utility: Kinase Hinge-Binding

In oncology and immunology, pyrazole derivatives are privileged structures. They act as bioisosteres for the adenine ring of ATP. When 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is elaborated into a larger drug molecule, the pyrazole core anchors the molecule into the kinase ATP-binding pocket[6][7].

The N2 atom of the pyrazole accepts a hydrogen bond from the kinase hinge region backbone, while the C5-cyclopropylmethyl group projects into the adjacent hydrophobic pocket (often the "gatekeeper" or deep hydrophobic pocket), providing both binding affinity and target selectivity[8].

KinasePathway Sig Extracellular Growth Factor RTK Receptor Tyrosine Kinase (RTK) Sig->RTK ATP ATP Binding (Hinge Region) RTK->ATP Normal State Inhib Pyrazole Inhibitor Binding (Competitive Displacement) RTK->Inhib Inhibited State Down Downstream Effector Phosphorylation (e.g., MEK/ERK) ATP->Down Inhib->Down Blocks Apop Apoptosis / Growth Arrest Inhib->Apop Induces

Mechanism of pyrazole-based competitive kinase inhibition and downstream effects.

By understanding the precise physicochemical properties, metabolic advantages, and spatial geometry of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, drug development professionals can rationally design highly potent, metabolically stable, and selective therapeutic agents.

References

  • Parchem Fine & Specialty Chemicals. "5-(cyclopropylmethyl)-1-methyl-1H-pyrazole (Cas 2079069-44-4)". parchem.com. 1

  • ChemicalBook. "5-(cyclopropylmethyl)-1-methyl-1H-pyrazole". chemicalbook.com. 2

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry - ACS Publications. 3

  • National Institutes of Health (NIH). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". PMC. 5

  • National Institutes of Health (NIH). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". PMC. 6

  • Taylor & Francis. "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3". tandfonline.com. 8

Sources

Exploratory

Solubility of 5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract The solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The solubility of a new chemical entity (NCE) is a foundational physicochemical property that dictates its path through the drug discovery and development pipeline. Poor solubility can terminate the progression of an otherwise promising candidate due to challenges in formulation, bioavailability, and achieving therapeutic concentrations.[1] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole in a range of common organic solvents. Rather than presenting a simple data table, we will establish the theoretical underpinnings of solubility based on molecular structure, provide detailed, field-proven experimental protocols for both high-throughput screening and gold-standard equilibrium measurements, and offer a practical guide to interpreting the resulting data.

Introduction: The Central Role of Solubility

In early-stage drug discovery, compounds are often selected based on their potent in vitro activity. However, for a compound to be a viable drug candidate, it must be able to be absorbed and distributed to its target site in the body.[2] This journey begins with dissolution. A compound that cannot be effectively dissolved in a suitable vehicle for preclinical studies or formulated into a bioavailable dosage form for clinical trials carries an exceptionally high risk of failure.[3] Therefore, characterizing the solubility profile of an NCE like 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is not a perfunctory task, but a critical step in de-risking its development.[4]

This guide is structured to empower the research scientist with both the theoretical knowledge and the practical, validated methodologies required to thoroughly assess the solubility of this, or any, novel pyrazole derivative.

Theoretical Framework: Predicting Solubility from First Principles

Before any empirical work is performed, a robust theoretical assessment can guide solvent selection and help rationalize experimental outcomes. This is grounded in the fundamental principle of "like dissolves like."[5]

Molecular Structure Analysis of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

The solubility behavior of a molecule is dictated by the balance of its polar and non-polar characteristics. Let's dissect the structure of our target compound:

  • Polar Region: The core of the molecule is the 1-methyl-1H-pyrazole ring . This heterocyclic system contains two nitrogen atoms, which are electronegative and create a dipole moment. The lone pair of electrons on the N2 nitrogen can act as a hydrogen bond acceptor. This region will have favorable interactions with polar solvents.

  • Non-Polar Region: The molecule possesses two aliphatic substituents: a methyl group at the N1 position and a cyclopropylmethyl group at the C5 position. These hydrocarbon moieties are non-polar and will engage in favorable van der Waals interactions with non-polar solvents.

Predicted Solubility Profile: Based on this hybrid structure, we can predict that 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole will not be a solubility extremist.

  • Its solubility in highly polar protic solvents (e.g., water) is expected to be low due to the significant non-polar hydrocarbon character.

  • Similarly, its solubility in purely non-polar, aliphatic solvents (e.g., hexane) will likely be limited by the polarity of the pyrazole ring.

  • The compound is predicted to exhibit optimal solubility in solvents of intermediate polarity, particularly polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) that can interact with the ring's dipole without the high energy cost of disrupting a strong hydrogen-bonding network like water's.[6]

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, Hansen Solubility Parameters (HSP) offer a more refined, quantitative tool.[7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from atomic forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, both solute and solvent, can be assigned a unique set of (δd, δp, δh) coordinates in a three-dimensional "Hansen space." The guiding principle is that substances with a smaller distance between their coordinates in this space will have higher mutual solubility.[8] While experimentally determining the HSP of a new compound requires a series of solubility tests, the concept is invaluable for rationally selecting solvents for screening and for troubleshooting formulation issues.[7][9]

Experimental Determination of Solubility: Protocols and Workflows

The term "solubility" can refer to two distinct measurements used at different stages of drug development: kinetic and thermodynamic solubility.[4][10]

  • Kinetic Solubility: A high-throughput measure of how readily a compound dissolves from a high-concentration DMSO stock into an aqueous buffer.[11] It is relevant for early discovery, where it predicts potential issues in high-throughput screening (HTS) assays.[3]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution.[12] This is the gold-standard measurement, critical for lead optimization and pre-formulation development.[4]

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is amenable to automation, making it ideal for screening early-stage compounds. Laser nephelometry is a common readout that measures light scattering from any precipitate that forms when the compound is diluted from DMSO into the solvent.[13]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole (e.g., 20 mM) in 100% Dimethyl Sulfoxide (DMSO).[14]

  • Plate Setup: In a 96-well microplate, add the desired organic solvent to each well.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent in the wells to achieve the target concentration (e.g., 100 µM).

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[10]

  • Measurement: Place the microplate in a nephelometer and measure the light scattering at an appropriate wavelength.

  • Data Analysis: Compare the light scattering signal of the test wells to positive (known insoluble compound) and negative (solvent + DMSO) controls. The concentration at which significant light scattering appears is reported as the kinetic solubility.

Workflow Diagram: Kinetic Solubility by Nephelometry

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 20 mM Compound Stock in DMSO prep2 Aliquot Organic Solvents into 96-well Plate assay1 Add 2 µL DMSO Stock to Solvents prep2->assay1 Transfer Plate assay2 Shake Plate for 2 hours at RT assay1->assay2 assay3 Measure Light Scattering (Nephelometry) assay2->assay3 analysis1 Compare Signal to Controls assay3->analysis1 analysis2 Determine Precipitation Point analysis1->analysis2 result Report Kinetic Solubility (µM) analysis2->result

Caption: Workflow for high-throughput kinetic solubility determination.

Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the definitive approach for determining the true solubility of a solid compound at equilibrium.[12] It is more resource-intensive but provides the high-quality data needed for later-stage development.

Methodology:

  • System Preparation: Add an excess amount of solid 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole to a series of vials, each containing a different organic solvent. The key is to ensure solid material remains visible, indicating a saturated solution.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C). The equilibration time is critical; for many organic compounds, 24 to 48 hours is sufficient to reach equilibrium.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. To ensure complete removal of undissolved solid, the supernatant must be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.[11] This step is the most common source of experimental error; inadequate separation leads to artificially high solubility values.

  • Quantification:

    • Prepare a calibration curve of the compound in each respective solvent using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16]

    • Accurately dilute the clear filtrate from Step 3 into the mobile phase or solvent.

    • Inject the diluted sample onto the HPLC system and determine the concentration by interpolating from the calibration curve.

  • Data Reporting: The final concentration is reported as the thermodynamic solubility, typically in mg/mL or mM.

G cluster_prep Preparation cluster_assay Equilibration & Separation cluster_analysis Quantification (HPLC-UV) prep1 Add Excess Solid Compound to Solvent Vials assay1 Agitate at Constant Temp for 24-48h prep1->assay1 assay2 Separate Solid from Supernatant (Filtration or Centrifugation) assay1->assay2 analysis2 Dilute Filtrate & Analyze assay2->analysis2 Clear Supernatant analysis1 Prepare Calibration Curve analysis1->analysis2 result Report Thermodynamic Solubility (mg/mL) analysis2->result

Sources

Foundational

Technical Guide to the Hazard Assessment and Safe Handling of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

A Senior Application Scientist's Perspective on Managing Uncharacterized Research Compounds Author's Foreword: In the landscape of drug discovery and chemical research, we frequently encounter novel molecular entities fo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Managing Uncharacterized Research Compounds

Author's Foreword: In the landscape of drug discovery and chemical research, we frequently encounter novel molecular entities for which comprehensive safety data is not yet established. The compound 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is one such case. This guide is designed not as a conventional Safety Data Sheet (SDS), which is unavailable, but as an in-depth operational framework for researchers, scientists, and drug development professionals. Our approach is rooted in the principle of prudent assumption of hazard, drawing upon data from structurally analogous pyrazole derivatives to construct a robust safety protocol. Every recommendation herein is based on established best practices for handling novel chemical compounds, ensuring a self-validating system of safety and scientific integrity.[1][2][3]

Part 1: Pre-Handling Hazard Identification and Risk Assessment

Before any experimental work commences, a thorough risk assessment is mandatory.[1] For a novel compound like 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, this process involves treating the substance as potentially hazardous until sufficient data proves otherwise.[2][3] This assessment is a critical first step that informs all subsequent handling, storage, and disposal procedures.

The core logic of this assessment is visualized in the workflow below.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure & Risk Evaluation cluster_2 Phase 3: Control Implementation start Initiate Protocol for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole data_mine Query Databases for Specific SDS (Result: Not Available) start->data_mine surrogate_id Identify Structurally Similar Compounds (e.g., Substituted Pyrazoles) data_mine->surrogate_id hazard_extrapolate Extrapolate Potential Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritation - Target Organ Effects surrogate_id->hazard_extrapolate protocol_review Review Experimental Protocol: - Quantity Used (mg vs g) - Physical Form (Solid vs Solution) - Operations (Weighing, Dissolving) hazard_extrapolate->protocol_review exposure_assess Assess Exposure Potential: - Inhalation (Aerosolization) - Dermal Contact - Ingestion (Accidental) protocol_review->exposure_assess risk_level Determine Risk Level (Low, Medium, High) exposure_assess->risk_level control_select Select Controls based on Risk: - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) risk_level->control_select implement Implement Controls & Document in Lab Notebook control_select->implement G cluster_exposure Personnel Exposure cluster_response Immediate Response Actions cluster_followup Follow-Up spill Spill or Exposure Occurs skin Skin Contact spill->skin eye Eye Contact spill->eye inhalation Inhalation spill->inhalation ingestion Ingestion spill->ingestion flush_skin Flush skin with water for 15+ minutes. Remove contaminated clothing. skin->flush_skin flush_eye Flush eyes with water for 15+ minutes. Hold eyelids open. eye->flush_eye fresh_air Move to fresh air. inhalation->fresh_air rinse_mouth Rinse mouth with water. DO NOT induce vomiting. ingestion->rinse_mouth alert Alert Supervisor & Colleagues flush_skin->alert flush_eye->alert fresh_air->alert rinse_mouth->alert seek_medical Seek Immediate Medical Attention alert->seek_medical sds Provide SDS of related compounds to responders seek_medical->sds

Caption: Emergency response decision tree.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [1][3]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1][3]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [1][3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][4]* Spill: Evacuate the immediate area and alert colleagues. For small spills, trained personnel wearing full PPE can use an appropriate spill kit. For large spills, evacuate the laboratory and contact the institutional safety office or emergency responders. [1][3]

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
  • Novel Chemicals with Unknown Hazards SOP. University of North Carolina at Charlotte Environmental Health & Safety.
  • Novel Chemicals With Unknown Hazards. University of North Carolina at Charlotte Environmental Health and Safety.
  • A Complete Guide to Buying Research Chemicals for Labor
  • 5-cyclopropyl-1H-pyrazole-3-carboxylic acid Safety and Hazards.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • Safety Data Sheet for 4-Cyclopropyl-1H-pyrazole. CymitQuimica.
  • Safety Data Sheet for 1-Methyl-1H-pyrazole-5-carbaldehyde. Fisher Scientific.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Safety D
  • Safety Data Sheet for 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Fisher Scientific.
  • Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • Safety Information for Methyl 5-cyclopropyl-1H-pyrazole-3-carboxyl
  • 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. PubChemLite.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Labkem.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Pyrazole Chemical Safety D
  • Safety Data Sheet for Pyrazole. Fisher Scientific.
  • Cyclopyranil Herbicide. AERU, University of Hertfordshire.
  • Safety Information for 5-Hydroxy-1-methyl-1H-pyrazole. Sigma-Aldrich.

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Exploratory

The Strategic Incorporation of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Role of the 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole Scaffold. This whitepaper provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Role of the 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole Scaffold.

This whitepaper provides a comprehensive overview of the 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole moiety, a heterocyclic scaffold of increasing importance in medicinal chemistry. We will explore its synthesis, physicochemical properties, and burgeoning role in the design of novel therapeutic agents, underpinned by a mechanistic understanding of its structural contributions to biological activity.

Introduction: The Pyrazole Core and the Cyclopropylmethyl Motif - A Privileged Partnership

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole ring allows for extensive structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The cyclopropylmethyl group, on the other hand, is a valuable substituent in drug design known to impart favorable properties. Its compact, rigid structure can enhance metabolic stability by shielding adjacent positions from oxidative metabolism. Furthermore, the unique electronic nature of the cyclopropyl ring can influence the potency and selectivity of a drug candidate by engaging in specific interactions with biological targets.

The strategic combination of these two moieties in the form of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole presents a compelling scaffold for the development of next-generation therapeutics. This guide will delve into the specifics of this promising chemical entity.

Synthesis and Characterization

The synthesis of 1,5-disubstituted pyrazoles is most commonly achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine.[4][5][6] This approach, often referred to as the Knorr pyrazole synthesis, offers a reliable and versatile route to the target scaffold.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole would involve the reaction of a cyclopropylmethyl-functionalized 1,3-dicarbonyl compound with methylhydrazine.

Experimental Protocol: Synthesis of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

Step 1: Synthesis of a Cyclopropylmethyl-1,3-dicarbonyl Precursor

A suitable starting material would be a β-ketoester containing a cyclopropylmethyl group, such as ethyl 4-cyclopropyl-3-oxobutanoate. This can be synthesized via various established methods in organic chemistry.

Step 2: Cyclocondensation Reaction

  • To a solution of the cyclopropylmethyl-β-ketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).

  • The reaction mixture is then heated to reflux for a period of 2-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified using an appropriate technique, such as column chromatography on silica gel or recrystallization, to yield the pure 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity and chemical environment of all atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

While direct biological data on the standalone 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is limited in publicly available literature, its presence as a key fragment in more complex, biologically active molecules provides significant insight into its medicinal chemistry role.

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of the kinase active site. The substituents at the 1 and 5 positions play a crucial role in determining potency and selectivity.

  • The 1-methyl group: This small, lipophilic group can occupy small hydrophobic pockets within the kinase active site, contributing to binding affinity. Its presence also blocks the N-H group, preventing it from acting as a hydrogen bond donor, which can be critical for achieving selectivity for certain kinases.

  • The 5-cyclopropylmethyl group: This group can project into larger, more solvent-exposed regions of the active site. The cyclopropyl ring, with its unique electronic properties and conformational rigidity, can engage in favorable van der Waals interactions and influence the overall orientation of the molecule within the binding pocket. This can lead to enhanced potency and selectivity.

The presence of the 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole core has been noted in compounds targeting various kinases implicated in cancer and other diseases.

Other Therapeutic Areas

Beyond kinase inhibition, pyrazole derivatives are being explored for a multitude of other therapeutic applications, including as anti-inflammatory agents, central nervous system (CNS) drugs, and antimicrobials. The specific substitution pattern of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole makes it an attractive starting point for the design of novel agents in these fields as well. The lipophilicity and metabolic stability imparted by the cyclopropylmethyl group can be advantageous for developing orally bioavailable drugs with improved pharmacokinetic profiles.

Visualization of Key Concepts

General Synthesis of 1,5-Disubstituted Pyrazoles

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_dicarbonyl 1,3-Dicarbonyl (or equivalent) cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) 1_3_dicarbonyl->cyclocondensation methylhydrazine Methylhydrazine methylhydrazine->cyclocondensation pyrazole 5-(Cyclopropylmethyl)- 1-methyl-1H-pyrazole cyclocondensation->pyrazole

Caption: General synthetic route to 1,5-disubstituted pyrazoles.

Key Structural Contributions to Biological Activity

G cluster_substituents Substituent Effects cluster_properties Resulting Properties Core 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole 1_methyl 1-Methyl Group Core->1_methyl 5_cpm 5-Cyclopropylmethyl Group Core->5_cpm potency Enhanced Potency 1_methyl->potency selectivity Improved Selectivity 1_methyl->selectivity 5_cpm->potency pk Favorable PK Profile 5_cpm->pk

Sources

Foundational

Cheminformatics and Structural Elucidation of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural analysis, cheminformatics identifiers (SMILES/InChIKey), pharmacological rationale, and synthetic methodology. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural analysis, cheminformatics identifiers (SMILES/InChIKey), pharmacological rationale, and synthetic methodology.

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole (CAS 2079069-44-4)[1] is a highly versatile scaffold that merges the robust hydrogen-bonding capability of a pyrazole core with the metabolic shielding of a cyclopropylmethyl moiety. This technical whitepaper dissects the cheminformatics identifiers (SMILES and InChIKey) of this molecule, explores its physicochemical properties, and provides field-proven, self-validating protocols for its synthesis and computational verification.

Structural Analysis & Cheminformatics Identifiers

To ensure Findable, Accessible, Interoperable, and Reusable (FAIR) data handling across pharmaceutical databases, molecules must be accurately represented using standardized text-based identifiers[2].

The SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) provides an unambiguous topological description of a chemical species. For 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, the canonical SMILES string is:

Cn1nccc1CC2CC2

Causality of the Syntax:

  • C : Represents the N-methyl group.

  • n1nccc1 : Defines the 1H-pyrazole core. The lowercase letters denote aromaticity. The 1 indicates the ring closure connecting the first nitrogen (N1) to the final carbon (C5).

  • CC2CC2 : Represents the cyclopropylmethyl substituent. The first C is the bridging methylene (-CH2-), and C2CC2 defines the 3-membered cyclopropyl ring with its own ring closure (2). Because this group immediately follows c1, it is topologically bonded to the C5 position of the pyrazole.

InChI and InChIKey Generation

While SMILES strings can vary depending on the generation algorithm (e.g., RDKit vs. OpenBabel), the IUPAC International Chemical Identifier (InChI) provides a strictly standardized, non-proprietary string[3]. The InChI algorithm processes the structure through three deterministic steps: normalization (removing redundant data), canonicalization (assigning unique numerical labels to atoms), and serialization[4].

Because full InChI strings are lengthy and computationally expensive to index in databases, the InChIKey was developed[4]. The InChIKey is a 27-character condensed digital representation generated by hashing the full InChI string using the SHA-256 algorithm[4].

Structural Breakdown of the InChIKey:

  • First 14 characters: A hash of the core molecular connectivity[4].

  • Hyphen separator.

  • Next 8 characters: A hash of the remaining layers (stereochemistry, isotopic substitution)[4].

  • Next 1 character: Indicates the InChI version used[4].

  • Final 1 character: A checksum character to prevent transcription errors[4].

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in biological systems. The data below summarizes the key quantitative metrics[1].

PropertyValuePharmacological Implication
Molecular Formula C8H12N2Defines the exact atomic composition[1].
Molecular Weight 136.19 g/mol Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD)[1].
Hydrogen Bond Donors (HBD) 0Enhances membrane permeability.
Hydrogen Bond Acceptors (HBA) 2Pyrazole nitrogens serve as critical interaction points for target binding.
Topological Polar Surface Area 17.82 ŲHighly lipophilic profile, predicting excellent blood-brain barrier (BBB) penetration.
Rotatable Bonds 2Low entropic penalty upon binding to a target receptor.

Pharmacological Rationale & Target Interaction

As an Application Scientist, I emphasize that the selection of this specific scaffold is rarely arbitrary. It is engineered to solve specific medicinal chemistry challenges.

  • The Pyrazole Core (Hinge Binder): The 1-methyl-1H-pyrazole motif is a privileged structure in kinase inhibitor design. The N2 nitrogen acts as a potent hydrogen bond acceptor, frequently engaging the backbone amides in the hinge region of kinase active sites.

  • The Cyclopropylmethyl Shield (Metabolic Stability): Aliphatic chains (like a standard propyl group) are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver. By incorporating a cyclopropyl group, the molecule benefits from increased s-character in the C-H bonds[5]. These sp²-like bonds have higher dissociation energies, making them significantly stronger and less susceptible to metabolic degradation, thereby increasing the drug's half-life[5]. Furthermore, the cyclopropyl group precisely modulates the lipophilicity and aqueous solubility of the compound[5].

Pharmacophore cluster_0 Pharmacophore Elements P 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole N1 1-Methyl Group (Hydrophobic Pocket) P->N1 N2 Pyrazole Core (Hinge Binder / HBA) P->N2 N3 Cyclopropylmethyl (Metabolic Shielding) P->N3 Target Kinase Active Site N1->Target vdW Interactions N2->Target Hydrogen Bonding N3->Target Steric Fit / Shielding

Figure 1: Pharmacophore mapping of the pyrazole scaffold within a generic kinase active site.

Synthetic Methodology & Validation Workflow

To utilize this building block, researchers must be able to synthesize it reliably. The most regioselective approach is the C5-directed lithiation of 1-methyl-1H-pyrazole.

Causality of the Reaction: The N1-methyl group sterically and electronically directs the strong base (n-BuLi) to the adjacent C5 position. The lone pair on the N2 nitrogen coordinates the lithium cation, rendering the C5 proton highly acidic and allowing for exclusive regioselective deprotonation.

Step-by-Step Protocol
  • Preparation: Dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere to prevent moisture quenching. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-Butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the 5-lithio-1-methyl-1H-pyrazole intermediate.

  • Alkylation: Introduce cyclopropylmethyl bromide (1.1 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature over 4 hours, facilitating the S_N2 substitution.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System:

    • Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • LC-MS Verification: Confirm the exact mass (Target m/z: [M+H]⁺ = 137.1).

    • ¹H-NMR Verification: Validate regiochemistry by observing the disappearance of the C5 proton, the presence of the characteristic cyclopropyl multiplet (0.2–0.6 ppm), and the N-methyl singlet (~3.8 ppm).

Synthesis SM 1-Methyl-1H-pyrazole Step1 Directed Lithiation (n-BuLi, THF, -78°C) SM->Step1 Int 5-Lithio-1-methyl-1H-pyrazole Step1->Int Regioselective Deprotonation at C5 Step2 Alkylation (Cyclopropylmethyl bromide) Int->Step2 Prod 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole Step2->Prod SN2 Substitution & Aqueous Quench

Figure 2: Step-by-step synthetic workflow via C5-directed lithiation.

Computational Validation Workflow

To ensure absolute trustworthiness in your database registrations, the SMILES and InChIKey must be computationally validated. Below is a self-validating Python methodology utilizing the open-source cheminformatics toolkit RDKit. Executing this script guarantees that the drawn molecular topology perfectly matches the generated identifiers.

By integrating this script into your compound registration pipeline, you eliminate human transcription errors and ensure FAIR data compliance.

References

  • Materials Week. "IUPAC International Chemical Identifier (InChI) – the compound identifier that makes molecule recognition FAIR". Materials-week.org. URL:[Link]

  • Wikipedia/ChemEurope. "International Chemical Identifier". Chemeurope.com. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole via Thermodynamically Controlled Lithiation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole (CAS: 2079069-44-4)[1],[2] Introduction & Mechanistic Rationale 5-(Cyclopropylmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole (CAS: 2079069-44-4)[1],[2]

Introduction & Mechanistic Rationale

5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is a highly valuable heterocyclic building block utilized in the development of novel pharmaceuticals. The regioselective functionalization of the pyrazole core is notoriously challenging due to competing reactive sites. This application note details a highly robust, regioselective synthetic protocol leveraging the principles of thermodynamic versus kinetic control during the lithiation of 1-methyl-1H-pyrazole.

The Causality of Regioselectivity: The core of this protocol relies on the controlled migration of a lithium carbanion. When 1-methyl-1H-pyrazole is treated with a strong base such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), deprotonation occurs kinetically at the N-methyl group,[3]. This kinetic preference is dictated by the pre-coordination of the lithium cation to the sp2-hybridized nitrogen lone pair, which directs the base to the most sterically accessible adjacent protons.

However, the resulting N-lithiomethyl species is not the global energy minimum. By removing the cooling bath and allowing the reaction mixture to warm to room temperature (25 °C), the system undergoes thermodynamic equilibration[4]. The carbanion migrates to the C-5 position of the pyrazole ring, forming an oligomeric 5-lithio-1-methylpyrazole complex,[3]. This species is thermodynamically favored because the negative charge resides in an sp2 orbital adjacent to the electronegative nitrogen atom, benefiting from strong inductive stabilization within the heteroaromatic framework. Subsequent trapping of this thermodynamic sink with (bromomethyl)cyclopropane yields the target 5-substituted pyrazole with near-perfect regioselectivity.

Mechanism A 1-Methyl-1H-pyrazole B Kinetic Lithiation (N-CH2Li) A->B n-BuLi, THF -78 °C C Thermodynamic Equilibration (5-Lithio Isomer) B->C Warm to 25 °C (2-4 hours) D Alkylation (+ Electrophile) C->D (Bromomethyl)cyclopropane 0 °C to 25 °C E 5-(Cyclopropylmethyl)- 1-methyl-1H-pyrazole D->E NH4Cl Quench & Purification

Figure 1: Mechanistic pathway illustrating the shift from kinetic to thermodynamic lithiation.

Quantitative Data & Stoichiometry

To ensure optimal conversion and prevent double-alkylation artifacts, a slight excess of base and electrophile is utilized. The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Methyl-1H-pyrazole 82.101.00821 mg (0.80 mL)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.104.40 mLBase
(Bromomethyl)cyclopropane 135.001.201.62 g (1.16 mL)Electrophile
Anhydrous THF 72.11-20.0 mLSolvent
Saturated NH₄Cl (aq) --15.0 mLQuench
Step-by-Step Experimental Protocol

Trustworthiness in chemical synthesis requires self-validating systems. This protocol embeds an In-Process Control (IPC) to verify that the thermodynamic equilibration is complete before the addition of the electrophile.

Step 1: System Preparation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3 times).

  • Charge the flask with 1-methyl-1H-pyrazole (821 mg, 10.0 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Kinetic Lithiation 4. Add n-BuLi (4.40 mL, 2.5 M in hexanes, 11.0 mmol) dropwise over 10 minutes via syringe. 5. Stir at -78 °C for 30 minutes to ensure complete kinetic deprotonation at the N-methyl position.

Step 3: Thermodynamic Equilibration 6. Remove the dry ice/acetone bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). 7. Stir the mixture at room temperature for 2 to 4 hours to drive the carbanion migration to the C-5 position[3].

Step 4: Self-Validating In-Process Control (IPC) 8. Verification Step: Withdraw a 0.1 mL aliquot of the reaction mixture via a dry syringe and quench it into an NMR tube containing 0.5 mL of CD₃OD. 9. Run a rapid ¹H NMR. The disappearance of the C-5 proton doublet (expected at ~7.3 ppm in the parent compound) and the retention of the N-methyl singlet (~3.9 ppm) confirms that the thermodynamic sink has been successfully reached. Do not proceed to Step 5 until this is validated.

Step 5: Electrophilic Alkylation 10. Once the IPC passes, cool the reaction mixture to 0 °C using an ice-water bath. 11. Add (bromomethyl)cyclopropane (1.62 g, 12.0 mmol) dropwise. 12. Remove the ice bath and stir the reaction at room temperature for 12 hours.

Step 6: Workup and Isolation 13. Quench the reaction by carefully adding saturated aqueous NH₄Cl (15 mL) at 0 °C. 14. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 15. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 16. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure product.

Workflow Step1 1. Setup & Purge Dry THF, Argon atmosphere Step2 2. Kinetic Lithiation Add n-BuLi at -78 °C Step1->Step2 Step3 3. Thermodynamic Equilibration Warm to 25 °C for 2-4h Step2->Step3 Step4 4. In-Process Control (IPC) CD3OD quench -> 1H NMR analysis Step3->Step4 Aliquot testing Step5 5. Electrophilic Alkylation Add R-Br at 0 °C Step3->Step5 If IPC passes Step6 6. Workup & Isolation NH4Cl quench, Extraction Step5->Step6

Figure 2: Step-by-step experimental workflow incorporating self-validating in-process controls.

Analytical Characterization

Successful synthesis and regioselectivity can be confirmed via the following expected spectral data profile:

Analytical MethodExpected Signals / Data PointsStructural Assignment
¹H NMR (CDCl₃) δ ~7.40 (d, J = 1.8 Hz, 1H)Pyrazole C3-H
δ ~6.05 (d, J = 1.8 Hz, 1H)Pyrazole C4-H
δ ~3.82 (s, 3H)N-CH₃
δ ~2.55 (d, J = 7.0 Hz, 2H)-CH₂- (Cyclopropylmethyl)
δ ~1.00 (m, 1H)-CH- (Cyclopropyl)
δ ~0.55 (m, 2H), ~0.25 (m, 2H)-CH₂-CH₂- (Cyclopropyl ring)
ESI-MS m/z 137.10 [M+H]⁺Corresponds to C₈H₁₃N₂⁺
References
  • CP Lab Safety , "5-(cyclopropylmethyl)-1-methyl-1H-pyrazole, 95%", [Link]

  • Begtrup, M. et al. , "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study", Organic & Biomolecular Chemistry, RSC Publishing, [Link]

  • National Center for Biotechnology Information , "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study", PubMed,[Link]

Sources

Application

Regioselective Synthesis of 1-Methyl-5-Substituted Pyrazoles: Advanced Protocols and Strategic Routes

Topic: Regioselective synthesis of 1-methyl-5-substituted pyrazoles Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Overview The pyrazole ring is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective synthesis of 1-methyl-5-substituted pyrazoles Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Overview

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of 1-methyl-5-substituted pyrazoles presents a classic regioselectivity challenge. Unlike their thermodynamically favored 1,3-isomers, 1,5-substituted pyrazoles suffer from steric clash between the N-methyl group and the C5-substituent, making them difficult to access via standard condensation methods.

This guide details three distinct, high-fidelity workflows to overcome this barrier. We move beyond generic textbook reactions to provide field-proven protocols that ensure regiochemical integrity.

Decision Matrix: Selecting Your Route

The choice of method depends entirely on your starting materials and the nature of the substituent (


) you wish to install at position 5.

DecisionTree Start Target: 1-Methyl-5-R-Pyrazole Nature What is the nature of 'R'? Start->Nature Aryl R = Aryl / Heteroaryl Nature->Aryl Func R = Electrophile (CHO, COOH, Halogen) Nature->Func SM_Aryl Starting Material? Aryl->SM_Aryl Route2 ROUTE 2: C5-Lithiation (Functionalization) Func->Route2 Direct Lithiation Route1 ROUTE 1: Enaminone Condensation (De Novo Synthesis) SM_Aryl->Route1 From Acetophenones Route3 ROUTE 3: Pd-Catalyzed C-H Arylation (Late-Stage) SM_Aryl->Route3 From 1-Methylpyrazole

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and target functionality.

Route 1: The "De Novo" Enaminone Strategy

Best For: Constructing the pyrazole ring from scratch with a specific aryl or alkyl group at C5.

The Mechanism of Regiocontrol

Standard condensation of methylhydrazine with 1,3-diketones typically yields the 1,3-isomer due to the steric preference of the N-methyl group to avoid the bulky substituent. To force 1,5-selectivity, we utilize enaminones (


) combined with methylhydrazine hydrochloride .
  • Why it works: The hydrochloride salt protonates the more basic internal nitrogen (

    
    ), leaving the terminal 
    
    
    
    as the active nucleophile. The
    
    
    attacks the electrophilic
    
    
    -carbon of the enaminone, followed by cyclization of the
    
    
    onto the carbonyl. This places the methyl group on the nitrogen adjacent to the
    
    
    -group (the carbonyl carbon).
Protocol 1: Synthesis via Enaminone Condensation[1]

Reagents:

  • Starting Ketone (e.g., Acetophenone derivatives)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA)
    
  • Methylhydrazine Hydrochloride (MeNHNH

    
    ·HCl)
    
  • Ethanol (EtOH), anhydrous

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a round-bottom flask with the ketone (10.0 mmol) and DMF-DMA (12.0 mmol, 1.2 equiv).

    • Reflux the mixture for 12–16 hours under nitrogen. Monitor by TLC (the enaminone is usually a bright yellow solid/oil and more polar than the ketone).

    • Purification: Remove excess DMF-DMA under reduced pressure. The residue is often pure enough for the next step. If not, recrystallize from hexane/ether or perform a short silica plug filtration.

  • Cyclization:

    • Dissolve the crude enaminone (10.0 mmol) in anhydrous Ethanol (30 mL).

    • Add Methylhydrazine Hydrochloride (11.0 mmol, 1.1 equiv) in one portion.

    • Critical Step: Stir at Room Temperature for 1 hour, then heat to reflux for 2–4 hours.

    • Note: Using the HCl salt is non-negotiable for high regioselectivity (>95:5). Using free base methylhydrazine often degrades selectivity to ~60:40.

  • Workup & Isolation:

    • Cool to room temperature.

    • Remove ethanol under vacuum.

    • Partition the residue between Ethyl Acetate (50 mL) and Saturated NaHCO

      
       (50 mL) to neutralize the salt.
      
    • Wash the organic layer with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Outcome:

  • Yield: 75–90%[1]

  • Regioselectivity: >20:1 (1-methyl-5-substituted : 1-methyl-3-substituted)

Route 2: The C5-Lithiation "Gold Standard"

Best For: Introducing electrophiles (formyl, carboxyl, halo, silyl) to an existing 1-methylpyrazole core.

The Thermodynamic Switch

Deprotonation of 1-methylpyrazole with


-BuLi is kinetically favored at the 

-methyl group (

-lithiation). However, this species is unstable and rearranges to the thermodynamically stable C5-lithio species upon warming or prolonged stirring.
Protocol 2: C5-Functionalization via Lithiation

Reagents:

  • 1-Methylpyrazole (commercially available)

  • 
    -Butyllithium (2.5 M in hexanes)
    
  • THF (anhydrous, inhibitor-free)

  • Electrophile (e.g., DMF, CO

    
    , I
    
    
    
    )

Step-by-Step Methodology:

  • Setup:

    • Flame-dry a Schlenk flask and purge with Argon.

    • Add 1-Methylpyrazole (5.0 mmol) and anhydrous THF (20 mL).

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation:

    • Add

      
      -BuLi (5.5 mmol, 1.1 equiv) dropwise over 10 minutes.
      
    • The Switch: Stir at -78 °C for 30 minutes, then allow the temperature to rise to -10 °C or 0 °C for 30 minutes. This ensures complete conversion to the 5-lithio species.

    • Optional: Cool back down to -78 °C before adding reactive electrophiles to prevent over-reaction.

  • Quench:

    • Add the Electrophile (6.0 mmol, 1.2 equiv) dropwise (e.g., DMF for aldehyde, Iodine in THF for iodide).

    • Allow the mixture to warm to Room Temperature over 1 hour.

  • Workup:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with Et

      
      O (3 x 30 mL).
      
    • Dry over MgSO

      
       and concentrate.
      

Data Table: Electrophile Scope

ElectrophileProduct (C5-Substituent)Typical YieldNotes
DMF-CHO (Formyl)85%Key intermediate for reductive aminations
CO

(s)
-COOH (Carboxylic Acid)90%Add crushed dry ice directly
I

-I (Iodide)88%Precursor for Suzuki couplings
MeSSMe-SMe (Thiomethyl)92%-

Route 3: Pd-Catalyzed C-H Arylation (Direct Arylation)

Best For: Late-stage functionalization, coupling complex aryl halides without pre-functionalization.

The Blocking Group Strategy

Direct arylation of 1-methylpyrazole often yields mixtures of C5 and C2/C3 arylation. To achieve exclusive C5 selectivity, a Blocking Group (e.g., Ester, Cl, or


) at C4 is highly effective. The ester group (

) is particularly useful as it activates the C5 position (making the proton more acidic) and blocks C4.
Protocol 3: C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate[3]

Reagents:

  • Ethyl 1-methylpyrazole-4-carboxylate[2][3]

  • Aryl Bromide (Ar-Br)[2]

  • Pd(OAc)

    
     (Catalyst)
    
  • KOAc (Base)[2]

  • DMA (

    
    -Dimethylacetamide)
    

Step-by-Step Methodology:

  • Reaction Assembly:

    • In a pressure vial or Schlenk tube, combine:

      • Ethyl 1-methylpyrazole-4-carboxylate (1.0 mmol)

      • Aryl Bromide (1.5 mmol)

      • Pd(OAc)

        
         (5 mol%)
        
      • KOAc (2.0 mmol)[2]

      • DMA (4 mL)[2]

    • Note: Phosphine ligands are often unnecessary for this specific activated substrate, but

      
       can be added for challenging substrates.
      
  • Execution:

    • Seal the vessel and purge with Argon.

    • Heat to 150 °C for 16 hours.

    • Mechanistic Insight: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, favored by the carbonate/acetate base.

  • Workup:

    • Dilute with EtOAc and water. Filter through Celite to remove Pd black.

    • Wash organic layer extensively with water (to remove DMA).

    • Purify via column chromatography.

  • Decarboxylation (Optional):

    • If the C4-ester is not desired, hydrolysis (LiOH) followed by thermal decarboxylation (Cu powder, quinoline, 200°C) yields the clean 1-methyl-5-arylpyrazole.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of methylhydrazine condensation, highlighting why the hydrochloride salt is critical for Route 1.

Mechanism Enaminone Enaminone (R-CO-CH=CH-NMe2) PathA Path A: Basic Conditions MeNH- attacks u03b2-Carbon Enaminone->PathA + MeNHNH2 PathB Path B: Acidic Conditions NH2- attacks u03b2-Carbon Enaminone->PathB + MeNHNH2·HCl MeNHNH2 Free Methylhydrazine (MeNHNH2) MeNHNH2_HCl Methylhydrazine HCl (MeNHNH2·HCl) Prod13 1-Methyl-3-R-Pyrazole (Undesired Isomer) PathA->Prod13 Cyclization Prod15 1-Methyl-5-R-Pyrazole (Target Product) PathB->Prod15 Cyclization

Figure 2: Mechanistic divergence in enaminone condensation. Acidic conditions favor attack by the terminal amine, leading to the 1,5-isomer.

References

  • Regioselectivity in Enaminone Condensations

    • Rosa, F. A., et al. (2008). "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett.
  • C5-Lithiation Mechanism & Protocol

    • Iddon, B., et al. (2006). "Regioselectivity in lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry.
  • Pd-Catalyzed C-H Arylation

    • Ben Romdhane, R., et al. (2024).[4] "Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group." Tetrahedron Letters.

  • General Review of Pyrazole Synthesis

    • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

Sources

Method

Application Note: Reaction Conditions for the Alkylation of 1-Methyl-1H-pyrazole

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and validated protocols for the regioselective alkylation of 1-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and validated protocols for the regioselective alkylation of 1-methyl-1H-pyrazole.

Executive Summary

In heterocyclic chemistry and drug development, 1-methyl-1H-pyrazole serves as a critical building block. Because the N1 position is already masked by a methyl group, "alkylation" of this scaffold diverges into two completely distinct synthetic pathways depending on the reaction conditions and the ultimate structural goal:

  • C5-Alkylation (C-H Functionalization): Achieved via directed metalation (lithiation) followed by electrophilic trapping. This pathway is highly sensitive to kinetic versus thermodynamic control.

  • N2-Alkylation (Quaternization): Achieved via direct nucleophilic attack of the "pyridine-like" N2 nitrogen onto an alkylating agent, yielding 1,2-dialkylpyrazolium salts (often utilized as ionic liquids or N-heterocyclic carbene precursors).

This application note provides a deep dive into the causality behind experimental choices for both pathways, ensuring reproducible, high-yield functionalization.

Pathway A: C5-Alkylation via Directed Lithiation

Mechanistic Causality & Optimization

The direct lithiation of 1-methyl-1H-pyrazole presents a classic kinetic vs. thermodynamic regioselectivity challenge. When treated with


-butyllithium (

-BuLi) in tetrahydrofuran (THF) at -78 °C, deprotonation initially occurs at the N-methyl group due to favorable kinetic coordination between the lithium ion and the N2 lone pair[1].

However, this kinetic species (


-CH

Li) is thermodynamically unstable relative to the ring-deprotonated species. If the reaction is allowed to equilibrate—either by warming the reaction mixture to 0 °C or by introducing a catalytic amount of a secondary amine (e.g., diethylamine)—the lithium migrates to the C5 position of the pyrazole ring, forming an oligomeric 5-lithio-1-methylpyrazole intermediate[2][3]. Subsequent addition of an electrophile (such as an alkyl halide or aldehyde) exclusively yields the C5-alkylated product.

C5_Alkylation A 1-Methyl-1H-pyrazole B Kinetic Species (N-CH2Li) A->B n-BuLi, THF -78 °C C Thermodynamic Species (C5-Li) B->C Equilibration (cat. HNEt2 or 0 °C) D C5-Alkylated Product C->D Electrophile (R-X) then Workup

Mechanistic pathway of thermodynamic C5-alkylation via directed lithiation.

Protocol A: Regioselective C5-Alkylation

Self-Validation Note: The success of this protocol relies on strict anhydrous conditions. The transition from kinetic to thermodynamic enolate can be monitored via reaction color (often transitioning from pale yellow to a deeper amber).

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • 
    -BuLi (2.5 M in hexanes, 1.05 equiv)
    
  • Diethylamine (HNEt

    
    , 0.5 equiv) - Catalyst for equilibration[3]
    
  • Electrophile (e.g., Benzyl bromide or Methyl iodide, 1.2 equiv)

  • Anhydrous THF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Loading: Add anhydrous THF and 1-methyl-1H-pyrazole to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi dropwise via syringe over 10 minutes. Stir for 15 minutes at -78 °C to form the kinetic 
    
    
    
    -CH
    
    
    Li intermediate.
  • Thermodynamic Equilibration: Add 0.5 equiv of anhydrous diethylamine dropwise. Maintain the reaction at -78 °C for 5 hours. (Alternatively, if omitting the amine, warm the reaction to 0 °C for 1 hour, then re-cool to -78 °C)[3].

  • Alkylation: Introduce the electrophile dropwise. Maintain at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature overnight.

  • Quench & Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the 5-alkyl-1-methyl-1H-pyrazole.

Pathway B: N2-Quaternization to Pyrazolium Salts

Mechanistic Causality & Optimization

Unlike C-H functionalization, quaternization exploits the nucleophilicity of the


-hybridized N2 atom. Because the pyrazole ring is aromatic and the N1 lone pair is delocalized into the 

-system, only the N2 lone pair is available for nucleophilic attack.

Reacting 1-methyl-1H-pyrazole with alkyl halides (e.g., butyl iodide) or powerful alkylating agents like trimethyloxonium tetrafluoroborate (Meerwein's salt) yields 1,2-dialkylpyrazolium salts[4]. This reaction is governed by S


2 kinetics. Consequently, polar aprotic solvents like acetonitrile (MeCN) are ideal as they stabilize the developing charge in the transition state without solvating the nucleophile too heavily. For less reactive alkyl halides, extended reflux (up to 120 hours) is required[5].

N2_Quaternization A 1-Methyl-1H-pyrazole B Alkyl Halide / MeCN (Reflux) A->B R-X addition C Nucleophilic Attack (N2 Position) B->C Heat (60-110 °C) D 1,2-Dialkylpyrazolium Salt C->D Precipitation & Et2O Wash

Workflow for the N2-quaternization of 1-methyl-1H-pyrazole to form pyrazolium salts.

Protocol B: Synthesis of 1-Alkyl-2-methylpyrazolium Salts

Self-Validation Note: Pyrazolium salts are often highly hygroscopic. The successful formation of the salt is usually indicated by the precipitation of a dense solid or the separation of a viscous ionic liquid phase from the MeCN solvent.

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • Alkylating Agent (e.g., 1-Iodobutane, 1.05 equiv)

  • Acetonitrile (MeCN, HPLC grade)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-1H-pyrazole in MeCN (approx. 1 M concentration).

  • Reagent Addition: Add the alkyl iodide (e.g., 1-iodobutane) to the solution at room temperature[5].

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) under a nitrogen atmosphere. Maintain vigorous stirring for 24 to 120 hours (monitor conversion via TLC or crude

    
    H NMR, looking for the downfield shift of the pyrazole ring protons).
    
  • Solvent Removal: Once complete, cool the mixture to room temperature. Remove the MeCN and any unreacted volatile alkyl halide under reduced pressure using a rotary evaporator.

  • Washing & Isolation: Add cold diethyl ether to the resulting crude residue and triturate vigorously. The 1,2-dialkylpyrazolium salt will either precipitate as a solid or remain as an immiscible viscous oil. Decant the ether layer. Repeat the ether wash twice more to remove trace organic impurities.

  • Drying: Dry the isolated pyrazolium salt under high vacuum at 40 °C for 12 hours to remove residual moisture and solvent. Store in a desiccator.

Quantitative Data Summary

The following table contrasts the critical parameters and expected outcomes of the two alkylation methodologies:

ParameterC5-Alkylation (Directed Lithiation)N2-Alkylation (Quaternization)
Target Position C5 CarbonN2 Nitrogen
Primary Reagents

-BuLi, Electrophile (R-X)
Alkyl Halide (R-X) or Meerwein's Salt
Solvent System Anhydrous THFAcetonitrile (MeCN) or Neat
Temperature Profile -78 °C

0 °C

RT
60 °C to 110 °C (Reflux)
Reaction Mechanism Deprotonation / C-H FunctionalizationS

2 Nucleophilic Substitution
Equilibration Additive Diethylamine (HNEt

)
None required
Typical Yields 60% – 85% (depending on electrophile)80% – 95% (highly dependent on R-X bulk)
Product Classification Substituted HeteroaromaticIonic Liquid / Pyrazolium Salt

References

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 4(7), 1261-1267.

  • Balle, T., et al. (2006). "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry.

  • Williams, F. J., et al. (2002). "Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems." Chemistry. 3

  • "Synthesis and Applications of New Ionic Liquids." CORE.5

  • Ahlburg, N. L., et al. (2018). "Deprotonation of 4-Ethynylpyrazolium Salts." Semantic Scholar.4

Sources

Application

Application Notes and Protocols for the Pharmaceutical Intermediate: 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 5-(cyclopropylmethyl)-1-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole. This pyrazole derivative is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of kinase inhibitors. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and its presence in numerous approved drugs.[1][2] The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties such as lipophilicity and solubility, which are critical for drug-likeness.[3] Furthermore, the nitrogen atoms of the pyrazole ring can participate in hydrogen bonding interactions with biological targets, contributing to the binding affinity and selectivity of drug candidates.

The specific intermediate, 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole, incorporates a cyclopropylmethyl group, which can enhance metabolic stability and binding affinity to target proteins. This makes it a valuable building block in the synthesis of complex molecules for various therapeutic areas, including oncology, inflammation, and neurology.

Synthesis of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

The synthesis of 1,5-disubstituted pyrazoles can be achieved through various methods, with the Knorr pyrazole synthesis and its variations being the most common.[1] The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is a critical aspect to control.[4] The following protocol describes a plausible and adaptable regioselective synthesis of 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole.

Synthetic Strategy: Regioselective Knorr Pyrazole Synthesis

The proposed synthesis involves the cyclocondensation of a suitable 1,3-dicarbonyl precursor with methylhydrazine. To ensure the desired 1,5-regioselectivity, the reaction conditions can be optimized, for instance, by using specific solvents like fluorinated alcohols which can influence the reaction pathway through their hydrogen-bonding properties.[4]

Diagram 1: Proposed Synthetic Pathway for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

G reagent1 1-Cyclopropyl-3-butanone intermediate1 4-Cyclopropyl-1-(dimethylamino) -1-buten-3-one reagent1->intermediate1 Condensation reagent2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent2->intermediate1 product 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole intermediate1->product Cyclocondensation reagent3 Methylhydrazine reagent3->product

Caption: A two-step, one-pot proposed synthesis of the target intermediate.

Detailed Synthetic Protocol

Materials and Reagents:

  • 1-Cyclopropyl-3-butanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Formation of the Enaminone Intermediate:

    • To a solution of 1-cyclopropyl-3-butanone (1.0 eq) in a suitable solvent like toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, though the crude enaminone is often used directly in the next step.

  • Cyclocondensation with Methylhydrazine:

    • Dissolve the crude enaminone intermediate in ethanol.

    • Add a slight excess of methylhydrazine (1.1 eq) to the solution. A catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction.

    • Heat the mixture to reflux for 4-8 hours, again monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole as a pure compound.

Rationale for Experimental Choices:

  • The use of DMF-DMA provides a reliable method for the formation of the enaminone intermediate, which is a key precursor for the regioselective cyclization.

  • Ethanol is a common and effective solvent for the cyclocondensation reaction with hydrazine derivatives.

  • The acidic catalyst helps to protonate the carbonyl group, making it more electrophilic and facilitating the initial attack by methylhydrazine.

  • A standard aqueous work-up is employed to remove any remaining reagents and byproducts.

  • Column chromatography is a standard and effective method for the purification of the final product.

Analytical Characterization

Accurate characterization of the intermediate is crucial for its use in pharmaceutical synthesis. The following are standard analytical techniques for the quality control of 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is suitable for assessing the purity of the pyrazole intermediate.[5][6]

Table 1: Proposed RP-HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Rationale:

  • A C18 column is a versatile and commonly used stationary phase for the separation of small organic molecules.

  • A gradient elution allows for the effective separation of the product from any potential impurities with different polarities.

  • Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry (MS) detection if desired.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole.[8][9]

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

  • ~ 7.3 ppm (s, 1H): H4 proton of the pyrazole ring.

  • ~ 5.9 ppm (s, 1H): H3 proton of the pyrazole ring.

  • ~ 3.7 ppm (s, 3H): N-methyl protons.

  • ~ 2.6 ppm (d, 2H): Methylene protons adjacent to the pyrazole ring.

  • ~ 1.0 ppm (m, 1H): Methine proton of the cyclopropyl group.

  • ~ 0.5 ppm (m, 2H): Methylene protons of the cyclopropyl group.

  • ~ 0.2 ppm (m, 2H): Methylene protons of the cyclopropyl group.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):

  • ~ 150 ppm: C5 of the pyrazole ring.

  • ~ 138 ppm: C3 of the pyrazole ring.

  • ~ 105 ppm: C4 of the pyrazole ring.

  • ~ 38 ppm: N-methyl carbon.

  • ~ 35 ppm: Methylene carbon adjacent to the pyrazole ring.

  • ~ 10 ppm: Methine carbon of the cyclopropyl group.

  • ~ 4 ppm: Methylene carbons of the cyclopropyl group.

Application in Pharmaceutical Synthesis: Synthesis of a Ruxolitinib Analogue

5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole can be utilized as a key building block in the synthesis of Janus kinase (JAK) inhibitors, such as analogues of Ruxolitinib.[10][11] Ruxolitinib is an approved therapeutic for myelofibrosis.[12] The synthesis typically involves a cross-coupling reaction to link the pyrazole intermediate to a pyrrolo[2,3-d]pyrimidine core.

Diagram 2: Application in the Synthesis of a Ruxolitinib Analogue

G cluster_0 Cross-Coupling Reaction start 5-(Cyclopropylmethyl)- 1-methyl-1H-pyrazole product Ruxolitinib Analogue start->product Suzuki or Buchwald-Hartwig Coupling reagent1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine reagent1->product

Caption: Coupling of the pyrazole intermediate with the heterocyclic core.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of a Ruxolitinib analogue via a Suzuki-Miyaura cross-coupling reaction. This requires the conversion of the pyrazole intermediate to a boronic acid or ester derivative.

Step 1: Borylation of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

  • To a solution of 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole in an appropriate solvent (e.g., THF), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a ligand (e.g., dppf).

  • Add a boron source such as bis(pinacolato)diboron (B₂pin₂).

  • Add a base, for example, potassium acetate.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • After work-up, the corresponding pyrazole boronic ester can be isolated and purified.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the pyrazole boronic ester (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture to reflux under an inert atmosphere for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Purify the crude product by column chromatography or recrystallization to obtain the final Ruxolitinib analogue.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique structural features contribute to the desirable pharmacological properties of the final API. The protocols provided in this guide offer a solid foundation for the synthesis, characterization, and application of this important building block, enabling researchers to advance their drug discovery and development programs.

References

  • MySkinRecipes. 5-(Cyclopropylmethyl)-1H-pyrazol-3-amine. (n.d.).
  • Fisher Scientific. (2025, December 20).
  • TargetMol. (2026, February 18).
  • International Journal of ChemTech Research. (2014).
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Smolecule. (2023, November 23). 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine.
  • European Patent Office. (2016, September 7). CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF.
  • PubMed. (2018, June 15).
  • MilliporeSigma. 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride. (n.d.).
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). ACS Omega.
  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • ChemScene. 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. (n.d.).
  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Semantic Scholar. (2004, November 2).
  • MDPI. (2018, January 12).
  • Biointerface Research in Applied Chemistry. (2021, March 1).
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.).
  • International Journal of Current Pharmaceutical and Clinical Research. (2014).
  • MDPI. (2023, September 5).
  • MDPI. (2024, December 10).
  • European Journal of Medicinal Chemistry. (2019, July 1). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PMC. (n.d.).
  • Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
  • e-Publications@Marquette. (n.d.).
  • SciSpace. (n.d.).
  • Jetir.Org. (n.d.).
  • ResearchGate. (2025, August 6). Ruxolitinib | Request PDF.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules.

Sources

Method

Protocols for incorporating cyclopropylmethyl groups into pyrazole rings

Application Note: Strategic Incorporation of Cyclopropylmethyl Groups into Pyrazole Scaffolds Introduction & Mechanistic Rationale The cyclopropylmethyl (CPM) group is a highly privileged moiety in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Cyclopropylmethyl Groups into Pyrazole Scaffolds

Introduction & Mechanistic Rationale

The cyclopropylmethyl (CPM) group is a highly privileged moiety in modern medicinal chemistry and agrochemical development. When incorporated into a molecular scaffold, it provides a unique combination of enhanced lipophilicity, steric bulk, and metabolic stability. Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly susceptible to cytochrome P450-mediated oxidation, the strained cyclopropyl ring resists metabolic degradation while optimally filling hydrophobic binding pockets[1].

The pyrazole ring is a ubiquitous nitrogen-containing heterocycle (N-heterocycle) that serves as a core pharmacophore in numerous FDA-approved drugs. Incorporating a CPM group onto the pyrazole nitrogen (N-alkylation) restricts the rotational degrees of freedom of the molecule and dictates the spatial orientation of the adjacent substituents. However, because unsymmetrical 1H-pyrazoles exist as tautomeric mixtures, direct alkylation often yields a mixture of N1 and N2 regioisomers. Controlling and validating this regioselectivity is the primary challenge addressed in this application note.

Synthetic Strategies & Decision Matrix

Researchers typically choose between two primary pathways to achieve a CPM-substituted pyrazole:

  • Late-Stage N-Alkylation: Direct alkylation of an existing pyrazole core using (bromomethyl)cyclopropane. This is highly modular but requires careful chromatographic separation of regioisomers[1].

  • De Novo Ring Construction: Condensation of cyclopropylmethylhydrazine with a 1,3-dicarbonyl or enone precursor. This circumvents late-stage regioselectivity issues by establishing the N-C bond during ring formation[2].

G Target Target: N-Cyclopropylmethyl Pyrazole PathA Path A: Late-Stage N-Alkylation Target->PathA PathB Path B: De Novo Ring Construction Target->PathB SubA Unsymmetrical Pyrazole + (Bromomethyl)cyclopropane PathA->SubA SubB 1,3-Dicarbonyl / Enone + Cyclopropylmethylhydrazine PathB->SubB CondA Base (Cs2CO3) Polar Aprotic Solvent (DMF) SubA->CondA CondB Acid Catalyst (p-TsOH) EtOH, Reflux SubB->CondB ResultA Regioisomer Mixture Requires Separation CondA->ResultA ResultB Regioselective Condensation (Steric/Electronic Control) CondB->ResultB Validation Structural Validation (2D NMR: NOESY/HMBC) ResultA->Validation Purify ResultB->Validation Isolate

Fig 1: Strategic decision matrix for incorporating cyclopropylmethyl groups into pyrazoles.

Quantitative Optimization of N-Alkylation Conditions

The direct N-alkylation of pyrazoles proceeds via an


 mechanism. The choice of base and solvent is critical. Polar aprotic solvents like DMF or acetonitrile are required to solvate the metal cation, leaving the pyrazolide anion "naked" and highly nucleophilic. The table below summarizes field-proven conditions for CPM incorporation:
Pyrazole SubstrateAlkylating AgentCatalyst / BaseSolventTemp (°C)Yield (%)Ref
Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate(Bromomethyl)cyclopropaneK₂CO₃DMF8065[1]
5-(tert-Butyl)-3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine(Bromomethyl)cyclopropaneCs₂CO₃DMF10072[3]
1H-Pyrazole-4-thiol precursor(Bromomethyl)cyclopropaneNaHTHF2580[4]

Causality Insight: The use of


 (The "Cesium Effect") often yields superior results compared to 

or

. The large, highly polarizable cesium cation coordinates very weakly with the pyrazolide anion, maximizing its reactivity toward the slightly sterically hindered (neopentyl-like) trajectory of (bromomethyl)cyclopropane[3].

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation via (Bromomethyl)cyclopropane

This protocol utilizes the "Cesium Effect" to drive the


 alkylation to completion.

Reagents:

  • Unsymmetrical 1H-pyrazole derivative (1.0 equiv, 5.0 mmol)

  • (Bromomethyl)cyclopropane (1.2 equiv, 6.0 mmol)

  • Cesium carbonate (

    
    ) (1.5 equiv, 7.5 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Deprotonation: To an oven-dried, argon-purged 50 mL round-bottom flask, add the 1H-pyrazole derivative and anhydrous DMF. Stir until fully dissolved. Add

    
     in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the pyrazolide anion.
    
  • Alkylation: Add (bromomethyl)cyclopropane dropwise via syringe over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–100 °C using an oil bath. (Causality: The adjacent cyclopropyl ring introduces steric hindrance; elevated temperatures are required to overcome the

    
     activation energy barrier[3].)
    
  • Self-Validation Check (Reaction Progress): After 8 hours, perform TLC (Hexanes/EtOAc 3:1). The desired N-alkylated product will lack the hydrogen-bond donating N-H group, resulting in a significantly higher

    
     value than the starting material.
    
  • Quench and Workup: Cool the mixture to room temperature. Quench with ice-cold distilled water (50 mL) to solubilize the inorganic salts and DMF. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by brine (30 mL).

  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography to separate the N1 and N2 regioisomers.
    
Protocol B: De Novo Synthesis via Cyclopropylmethylhydrazine

This protocol is ideal when late-stage alkylation yields inseparable regioisomers.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., a

    
    -ketoester) (1.0 equiv, 5.0 mmol)
    
  • Cyclopropylmethylhydrazine hydrochloride (1.1 equiv, 5.5 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, 0.5 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve the 1,3-dicarbonyl compound in absolute ethanol. Add cyclopropylmethylhydrazine hydrochloride and p-TsOH. (Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the hydrazine[2].)

  • Cyclization: Heat the reaction to reflux (80 °C) for 4-6 hours.

  • Self-Validation Check (Intermediate Tracking): Monitor via LC-MS. You will first observe the mass of the linear hydrazone intermediate, followed by the loss of

    
     (-18 Da) indicating successful cyclization into the pyrazole ring.
    
  • Isolation: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous

    
     (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry, concentrate, and recrystallize the product.
    

Troubleshooting & Structural Validation

A critical failure point in pyrazole functionalization is the misassignment of N1 vs. N2 regioisomers. 1D


 NMR is insufficient for definitive assignment due to the subtle electronic differences between the two nitrogens.

Mandatory Validation Protocol: Every synthesized CPM-pyrazole must be subjected to 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) NMR.

  • NOESY Analysis: Look for spatial cross-peaks between the methylene protons of the cyclopropylmethyl group (

    
    ) and the adjacent proton on the pyrazole ring. If alkylation occurred at N1, a strong NOE correlation will be observed with the C5-proton. If alkylation occurred at N2, the correlation will be with the C3-proton.
    
  • HMBC Analysis: Confirm the assignment by observing through-bond

    
     couplings from the CPM methylene protons to the specific C3 or C5 carbon of the pyrazole ring.
    

References

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. nih.gov. 1

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. ktu.edu. 3

  • Practical Synthesis of Pyrazol-4-thiols. chemrxiv.org. 4

  • 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine. smolecule.com. 2

Sources

Application

Application Note: Microwave-Assisted Regioselective Synthesis of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

Introduction & Strategic Rationale The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in anti-inflammatory agents, kinase inhibitors, and agricultural bioci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in anti-inflammatory agents, kinase inhibitors, and agricultural biocides. However, the synthesis of 1,5-disubstituted pyrazoles—such as 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole—presents a persistent regiochemical challenge. Conventional condensations of 1,3-dicarbonyl equivalents with substituted hydrazines typically yield difficult-to-separate mixtures of 1,3- and 1,5-isomers[1].

To bypass this bottleneck, this application note details a highly regioselective, two-step protocol utilizing an enaminone intermediate coupled with Microwave-Assisted Organic Synthesis (MAOS). MAOS has revolutionized heterocyclic chemistry by drastically reducing reaction times, minimizing side products, and improving overall yields compared to conventional conductive heating[2].

Mechanistic Causality: The Logic of Regioselectivity

This protocol does not rely on chance; it is engineered for regioselectivity through the exploitation of electronic and steric disparities.

  • Enaminone Formation: The starting material, 1-cyclopropylpropan-2-one, is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA selectively attacks the less sterically hindered, more acidic terminal methyl group rather than the internal methylene adjacent to the cyclopropyl ring. This forms a "push-pull" enaminone: 1-cyclopropyl-4-(dimethylamino)but-3-en-2-one.

  • Nucleophilic Discrimination: Methylhydrazine (

    
    ) possesses two distinct nucleophilic nitrogen atoms. The unsubstituted primary amine (
    
    
    
    ) is significantly less sterically hindered and more nucleophilic than the secondary amine (
    
    
    ).
  • Kinetic Trapping via Microwave: The

    
     group preferentially attacks the highly electrophilic 
    
    
    
    -carbon of the enaminone, displacing dimethylamine. Subsequent intramolecular cyclization occurs when the
    
    
    group attacks the carbonyl carbon. Rapid dielectric heating provided by the microwave reactor ensures that the activation energy for this specific cyclization is overcome instantly, kinetically trapping the 1,5-isomer before thermodynamic equilibration to the 1,3-isomer can occur.

G E Enaminone (Electrophile) I Enamine Intermediate (Kinetic Control) E->I M Methylhydrazine (Nucleophile) M->I P15 1-Methyl-5-(cPr-methyl) pyrazole (Major) I->P15 MW Heating (High Regioselectivity) P13 1-Methyl-3-(cPr-methyl) pyrazole (Minor) I->P13 Conventional (Mixed)

Fig 1: Mechanistic pathway for regioselective 1,5-pyrazole synthesis via microwave irradiation.

Experimental Protocols

Protocol A: Synthesis of the Enaminone Precursor

Objective: Generate 1-cyclopropyl-4-(dimethylamino)but-3-en-2-one.

  • Charge: To a 50 mL round-bottom flask, add 1-cyclopropylpropan-2-one (1.00 g, 10.2 mmol, 1.0 equiv).

  • Reagent Addition: Add DMF-DMA (1.46 g, 12.2 mmol, 1.2 equiv) directly to the neat ketone. No additional solvent is required.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath under a nitrogen atmosphere for 8 hours.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C, 10 mbar) to remove the methanol byproduct and excess DMF-DMA. The resulting crude enaminone (orange oil,

    
    ) is used directly in the next step without further purification.
    
Protocol B: Microwave-Assisted Cyclization

Objective: Synthesize 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole. Safety Note: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen. Perform all transfers in a certified fume hood.

  • Preparation: Transfer the crude enaminone (~10.2 mmol) to a 30 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar.

  • Solvent & Reagent: Add absolute ethanol (10 mL) followed by methylhydrazine (0.52 g, 11.2 mmol, 1.1 equiv) dropwise.

  • Sealing: Seal the vial securely with a Teflon-lined septum crimp cap.

  • Microwave Parameters: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Apply the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power Limit: 250 W (Dynamic modulation)

    • Cooling: Compressed air cooling to 35 °C.

  • Extraction: Uncap the vial and transfer the mixture to a separatory funnel. Evaporate the ethanol, then redissolve the residue in Ethyl Acetate (30 mL). Wash with distilled water (2 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.
    

Workflow Step1 1. Precursor Synthesis Ketone + DMF-DMA Step2 2. Reagent Mixing Enaminone + MeNHNH2 Step1->Step2 Step3 3. Microwave Irradiation 120°C, 15 min, 250W Step2->Step3 Step4 4. Workup & Extraction EtOAc / Brine wash Step3->Step4 Step5 5. Analytical Validation LC-MS & 2D-NMR (NOESY) Step4->Step5

Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis and validation.

Quantitative Data Summary

Microwave irradiation provides a profound kinetic advantage over conventional thermal heating. The table below summarizes the performance metrics of this specific cyclization reaction.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)
Solvent EthanolEthanol
Temperature 78 °C (Boiling Point)120 °C (Sealed Vessel)
Reaction Time 12 - 18 hours15 minutes
Regioselectivity (1,5 : 1,3) ~ 3 : 1> 19 : 1
Isolated Yield 55 - 65%88 - 92%
Energy Efficiency Low (Prolonged heating)High (Rapid dielectric heating)

Self-Validating Quality Controls

A robust protocol must be self-validating. To confirm that the regioselective synthesis was successful and the 1,5-isomer was predominantly formed, the following analytical checks are mandatory:

  • In-Process LC-MS: Track the disappearance of the enaminone mass (

    
    ) and the appearance of the pyrazole product (
    
    
    
    ).
  • 1H NMR (1D): The pyrazole ring protons (H-3 and H-4) will appear as distinct doublets in the aromatic region with a characteristic coupling constant (

    
    ).
    
  • 2D NOESY NMR (The Definitive Proof): To definitively distinguish the 1,5-isomer from the 1,3-isomer, perform a 2D NOESY experiment. In the 1,5-isomer, the N-methyl protons (

    
    ) are spatially adjacent to the cyclopropylmethyl 
    
    
    
    protons (
    
    
    ). A strong Nuclear Overhauser Effect (NOE) cross-peak between these two signals definitively validates the 1,5-regiochemistry. If the 1,3-isomer were present, the N-methyl protons would show an NOE correlation with the pyrazole H-5 proton instead.

References

  • "Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities." NIScPR.
  • "Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation." Asian Journal of Chemistry.
  • "Microwave-Assisted Synthesis of Substituted Pyrazoles and Pyrazolo [3,4-d]thiopyrimidines." Phosphorus, Sulfur, and Silicon and the Related Elements.
  • "Recent Advances in the Synthesis of Pyrazoles. A Review." ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Separating regioisomers in 1-methyl-5-substituted pyrazole synthesis

Technical Support Center: 1-Methyl-5-Substituted Pyrazole Synthesis Ticket Subject: Regioisomer Separation & Structural Assignment Assigned Specialist: Senior Application Scientist Status: Open Priority: High[1][2][3] Ov...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-5-Substituted Pyrazole Synthesis

Ticket Subject: Regioisomer Separation & Structural Assignment Assigned Specialist: Senior Application Scientist Status: Open Priority: High[1][2][3]

Overview

Welcome to the Technical Support Center. You are likely here because the condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyls (or their equivalents) has yielded a mixture of 1,5-substituted (often the kinetic or desired target) and 1,3-substituted (thermodynamic) pyrazoles.[2][3][4]

This guide addresses the three critical bottlenecks in this workflow: Definitive Identification , Purification Protocols , and Upstream Regiocontrol .[2][3][4]

Module 1: Diagnostic & Identification

“I have two spots on my TLC. Which one is my product?”

Before attempting separation, you must validate the identity of your isomers.[3] Reliance on chemical shift heuristics alone is a common failure point.[3]

The Gold Standard: 1D NOE / NOESY

The only self-validating method for distinguishing regioisomers in this class is the Nuclear Overhauser Effect (NOE).[3]

  • 1-Methyl-5-Substituted Isomer: The

    
    -methyl group is spatially proximate to the substituent at position 5.[1][3] You must  observe a strong NOE enhancement between the 
    
    
    
    -CH
    
    
    protons and the protons of the C5-substituent.[3]
  • 1-Methyl-3-Substituted Isomer: The

    
    -methyl group is distant from the C3-substituent.[1][3] No significant NOE will be observed.[3]
    
Diagnostic Decision Tree

NOE_Logic Start Isolate Isomer Fraction NOE_Exp Run 1D NOE / NOESY Irradiate N-Me signal Start->NOE_Exp Signal Is NOE signal observed between N-Me and Substituent? NOE_Exp->Signal Result_15 CONFIRMED: 1-Methyl-5-Substituted (Sterically Congested) Signal->Result_15 Yes Result_13 CONFIRMED: 1-Methyl-3-Substituted (Thermodynamic Product) Signal->Result_13 No Yes Strong Enhancement (>2%) No No/Weak Enhancement

Figure 1: Logic flow for definitive structural assignment using NMR spectroscopy.

Module 2: Separation Protocols

“My isomers co-elute on silica. How do I separate them?”

The 1,5-isomer is generally more sterically crowded, which affects its dipole moment and pKa compared to the 1,3-isomer.[2][3][4] We exploit these differences.

Protocol A: Flash Chromatography Optimization

Standard Hexane/EtOAc gradients often fail because basic pyrazoles tail significantly.[3]

The Fix:

  • Stationary Phase: Standard Silica (40-63 µm).[1][3]

  • Mobile Phase: Toluene/Acetone (gradient) or DCM/MeOH.

  • Modifier (Crucial): Pre-wash the column with 1% Triethylamine (TEA) in hexane, or add 0.5% TEA to your mobile phase.[2][4] This suppresses silanol interactions that cause peak broadening and co-elution [1].[3]

  • Loading: Use dry loading . Dissolve crude in DCM, adsorb onto silica, evaporate, and load the powder.[3][4][5] Liquid loading often ruins resolution for close-eluting isomers.[1][3]

Protocol B: Regioselective Crystallization

If chromatography is difficult (ΔRf < 0.1), exploit solubility differences.[2][3][4] The 1,3-isomer is often flatter and packs better in crystal lattices, making it less soluble in non-polar solvents.[2][3]

  • Dissolve the mixture in a minimum amount of hot Heptane or Cyclohexane .[3]

  • Allow to cool slowly to RT, then to 4°C.

  • The 1,3-isomer frequently precipitates first.[3]

  • Filter the solid (1,3-rich) and concentrate the mother liquor to obtain the 1,5-enriched oil.

Protocol C: Reverse Phase (HPLC) Strategy

For analytical separation or difficult prep scales.[4]

ParameterConditionRationale
Column C18 or Phenyl-HexylPhenyl-hexyl provides unique selectivity for aromatic pyrazoles via

-

interactions.[1][3]
Mobile Phase Water/AcetonitrileStandard reversed-phase polarity.[1][3]
Modifier 0.1% Formic AcidMandatory. Protonates the pyrazole (pKa ~2.5), sharpening peaks and preventing tailing [2].[3][4]
Elution Order VariableTypically, the more polar isomer elutes first.[2][3] The 1,5-isomer often has a larger dipole moment perpendicular to the ring, affecting retention.[2][3]

Module 3: Upstream Regiocontrol (Prevention)

“How do I stop making the wrong isomer?”

Separation is a bottleneck; prevention is the solution.[3] The regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the 1,3-dicarbonyl carbons.[3]

Mechanistic Insight
  • Methylhydrazine: The -NH

    
     is the hard  nucleophile (more reactive). The -NH(Me) is the soft  nucleophile (more hindered).
    
  • 1,3-Dicarbonyl: The carbon with the most electron-withdrawing group (e.g., CF

    
    ) is the hard  electrophile.[3]
    

The Rule of Thumb: The -NH


 attacks the most reactive carbonyl first.[3]
  • Example: Reaction of MeNHNH

    
     with R-CO-CH
    
    
    
    -CO-CF
    
    
    .[1][3]
    • NH

      
       attacks the CF
      
      
      
      -carbonyl (most electrophilic).[3]
    • Cyclization occurs.[3][6]

    • The Methyl group on the hydrazine ends up on the other side (the R-group side).[3]

    • Result: 1-Methyl-5-R-3-trifluoromethylpyrazole.[1][3]

Optimization Workflow

Regio_Control Input Reaction Design Solvent Solvent Choice Input->Solvent Temp Temperature Input->Temp Ethanol Ethanol (Reflux) Thermodynamic Control Favors 1,3-isomer Solvent->Ethanol Fluorinated TFE or HFIP Kinetic Control Favors 1,5-isomer Solvent->Fluorinated Room Temp Room Temp Temp->Room Temp Kinetic Reflux Reflux Temp->Reflux Thermodynamic

Figure 2: Strategic choices for directing regioselectivity upstream.[1][2]

Pro-Tip: If you need the 1,5-isomer and are getting the 1,3-isomer, switch your solvent to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .[2][3][4] These solvents hydrogen-bond to the carbonyls, altering their electrophilicity and often reversing regioselectivity [3, 4].[3]

FAQ & Troubleshooting

SymptomProbable CauseCorrective Action
Broad, tailing peaks on Silica Pyrazole basicity interacting with acidic silanols.[1][3][4]Add 1% Triethylamine (TEA) to the eluent or switch to Alumina (Basic) stationary phase [1].
NMR shows mixture, but only one spot on TLC Isomers have identical polarity in that solvent.Switch solvent class.[3][7] If using Hex/EtOAc, try DCM/MeOH (95:5) or Toluene/Acetone.[3]
Reaction yields 50:50 mixture Substrate lacks sufficient electronic/steric bias.[3]Use a "Regio-exhaust" strategy: React with an enaminone (R-CO-CH=CHNMe

) instead of a diketone.[1][3] Enaminones are highly regioselective [5].[3]
1,5-isomer converts to 1,3-isomer Acid-catalyzed thermal isomerization.[1][2][3][4]Avoid heating the crude mixture in acidic media.[3] Perform workup under neutral or slightly basic conditions.

References

  • BenchChem Technical Support. Column chromatography conditions for separating pyrazole isomers. (2025).[3][5][7][8] Link

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. (2018).[3][9] Link

  • Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry (2008).[3] Link

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.Link

  • Fustero, S., et al. Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry.[3] Link

Sources

Optimization

Technical Support Center: Troubleshooting N-Methylation of 5-(cyclopropylmethyl)-1H-pyrazole

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges regarding the functionalization of unsymmetrical pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges regarding the functionalization of unsymmetrical pyrazoles. The N-methylation of 5-(cyclopropylmethyl)-1H-pyrazole is notoriously problematic due to the molecule's tautomeric nature, which almost always results in a mixture of regioisomers when standard conditions are applied.

This guide provides a deep-dive into the causality of these issues, field-proven troubleshooting FAQs, and highly validated protocols to help you achieve absolute regiocontrol in your synthesis.

Mechanistic Overview: The Regioselectivity Challenge

To troubleshoot your reaction, you must first understand the thermodynamic and kinetic environment of the pyrazole core.

In solution, 5-(cyclopropylmethyl)-1H-pyrazole exists in a rapid tautomeric equilibrium with 3-(cyclopropylmethyl)-1H-pyrazole. Because the two nitrogen atoms (N1 and N2) possess nearly indistinguishable nucleophilicities, standard electrophiles like methyl iodide (MeI) will attack both positions.

  • Attack at the less hindered nitrogen yields 1-methyl-3-(cyclopropylmethyl)-1H-pyrazole (typically the major product due to steric avoidance).

  • Attack at the more hindered nitrogen yields 1-methyl-5-(cyclopropylmethyl)-1H-pyrazole (the minor product, where the methyl group clashes sterically with the cyclopropylmethyl moiety).

To achieve high regioselectivity, we must manipulate the steric environment of the transition state. Recent advancements utilize bulky


-halomethylsilanes as "masked" methylating agents, which physically cannot access the hindered nitrogen, forcing >95% selectivity for the 3-substituted isomer [1].

G Tautomer 5-(cyclopropylmethyl)-1H-pyrazole (Tautomeric Mixture) Path1 Traditional Methylation (MeI, K2CO3, DMF) Tautomer->Path1 Path2 Masked Methylation ((iPrO)3SiCH2Cl, KHMDS) Tautomer->Path2 Mix Mixture of Regioisomers (~3:1 ratio) Path1->Mix SilaneInt N-Silylmethyl Intermediate (Sterically Directed) Path2->SilaneInt Iso1 1-methyl-3-(cyclopropylmethyl)-1H-pyrazole (Major) Mix->Iso1 Sterically favored Iso2 1-methyl-5-(cyclopropylmethyl)-1H-pyrazole (Minor) Mix->Iso2 Sterically hindered TBAF Protodesilylation (TBAF, THF) SilaneInt->TBAF PureIso 1-methyl-3-(cyclopropylmethyl)-1H-pyrazole (>95% Regioselectivity) TBAF->PureIso

Reaction pathways for N-methylation of 5-(cyclopropylmethyl)-1H-pyrazole.

Troubleshooting FAQs

Q: I used Methyl Iodide (MeI) and Potassium Carbonate (


), and my LC-MS shows two peaks with the exact same mass (

). What went wrong?
A: Nothing went "wrong" mechanically; you are observing the inherent regioselectivity failure of small electrophiles. You have generated a mixture of 1-methyl-3-(cyclopropylmethyl)-1H-pyrazole and 1-methyl-5-(cyclopropylmethyl)-1H-pyrazole. Because MeI is small, the steric bulk of the cyclopropylmethyl group is insufficient to completely block attack at the adjacent nitrogen. You must either separate these isomers via careful silica gel chromatography or switch to a sterically demanding masked methylating agent [1].

Q: How can I exclusively synthesize the 1-methyl-3-(cyclopropylmethyl)-1H-pyrazole isomer without tedious chromatography? A: You should abandon MeI and utilize (chloromethyl)triisopropoxysilane as a masked methylating reagent. The massive steric footprint of the triisopropoxysilyl group absolutely prevents alkylation at the hindered N2 position. Once the bulky intermediate is formed, a simple fluoride quench (using TBAF) cleaves the silicon-carbon bond, leaving behind a pristine methyl group at the N1 position with >95% regioselectivity [1].

Q: My reaction yield is extremely low, and I am observing a highly polar, water-soluble byproduct. What is happening? A: You are experiencing over-alkylation , leading to the formation of a quaternary pyrazolium salt. This occurs when the pyrazole is exposed to an excess of a highly reactive methylating agent (like dimethyl sulfate or MeI) for extended periods. Causality: Once the neutral N-methyl pyrazole forms, the remaining lone pair on the second nitrogen is still nucleophilic. Fix: Strictly limit your methylating agent to 1.05 equivalents, reduce the reaction temperature to 0 °C during addition, and quench the reaction immediately upon consumption of the starting material (monitor via TLC).

Q: I am trying to separate the two regioisomers via normal-phase chromatography, but they co-elute. Any tips? A: Pyrazole regioisomers often have nearly identical retention factors (


) on standard silica.
Fix: Switch your solvent system. If you are using Hexanes/Ethyl Acetate, change to Dichloromethane/Methanol (typically 98:2 to 95:5) or Toluene/Acetone. The subtle differences in dipole moment between the 1,3-isomer and the 1,5-isomer are better resolved in aromatic or halogenated solvent systems [2].

Quantitative Data: Reagent Comparison

The following table summarizes the expected outcomes when applying different methylation conditions to 5-(cyclopropylmethyl)-1H-pyrazole.

Methylating AgentBase / SolventTempTypical Regioselectivity (3-isomer : 5-isomer)Primary Drawback
Methyl Iodide (MeI)

/ DMF
25 °C~ 3 : 1Poor selectivity; requires difficult chromatographic separation.
Dimethyl Sulfate (

)
NaOH /

-DCM
0 °C~ 2.5 : 1High toxicity; prone to quaternary salt formation if not controlled.
(Chloromethyl)triisopropoxysilane KHMDS / THF-DMSO 60 °C > 95 : 5 Requires a two-step (one-pot) sequence with TBAF deprotection.

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective Masked Methylation (Recommended)

Objective: Synthesis of pure 1-methyl-3-(cyclopropylmethyl)-1H-pyrazole via steric direction.

Step 1: Deprotonation and Silylation

  • Charge an oven-dried flask with 5-(cyclopropylmethyl)-1H-pyrazole (1.0 equiv) and anhydrous THF/DMSO (4:1 ratio, 0.2 M concentration) under an inert

    
     atmosphere.
    
  • Cool the solution to 0 °C. Dropwise, add Potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.2 equiv). Self-Validation: The solution should turn slightly yellow, indicating successful deprotonation of the pyrazole core.

  • Stir for 15 minutes, then add (chloromethyl)triisopropoxysilane (1.2 equiv) in one portion.

  • Heat the reaction to 60 °C for 2 hours. Monitor by LC-MS until the starting material mass (

    
    ) is fully converted to the silylated intermediate (
    
    
    
    ).

Step 2: Protodesilylation (One-Pot) 5. Cool the reaction mixture to room temperature. 6. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) directly to the reaction flask. Heat back to 60 °C for 1 hour. Causality: The highly fluorophilic silicon atom is attacked by


, breaking the C-Si bond and leaving a carbanion that immediately abstracts a proton from the reaction matrix to yield the methyl group.
7. Workup:  Quench with saturated aqueous 

. Extract 3x with Ethyl Acetate. Wash the combined organic layers heavily with brine (5x) to remove all traces of DMSO and TBAF salts. Dry over

, filter, and concentrate. 8. Purify via flash chromatography to yield exclusively 1-methyl-3-(cyclopropylmethyl)-1H-pyrazole.
Protocol B: Standard Base-Catalyzed Methylation (Baseline)

Objective: Rapid methylation when regioisomeric mixtures are acceptable or separable.

  • Dissolve 5-(cyclopropylmethyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add finely powdered anhydrous

    
     (2.0 equiv). Stir at room temperature for 10 minutes.
    
  • Cool to 0 °C. Slowly add Methyl Iodide (1.05 equiv). Crucial: Do not exceed 1.05 equiv to prevent quaternary pyrazolium salt formation.

  • Stir at room temperature for 4 hours. Self-Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material and the appearance of two closely eluting spots (the regioisomers).

  • Workup: Dilute with water (10x volume of DMF) to crash out the product and dissolve the inorganic salts. Extract 3x with Diethyl Ether. Wash the organics with LiCl (5% aqueous solution) to remove residual DMF.

  • Separate the 3-isomer and 5-isomer via careful silica gel chromatography using a Dichloromethane/Methanol (98:2) gradient.

References

  • Yang, E., & Dalton, D. M. (2024).

    
    -Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.[Link]
    
  • Ganapure, S. D., Chavan, H. V., & Patil, R. M. (2018). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. Journal of Emerging Technologies and Innovative Research (JETIR), 5(12), 706-710.[Link]

Troubleshooting

Technical Support Center: Optimizing Purification of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

Strategic Overview: The "Two-Isomer" Challenge The synthesis of 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole typically involves the condensation of methylhydrazine with a -diketone or the methylation of a 3(5)-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Two-Isomer" Challenge

The synthesis of 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole typically involves the condensation of methylhydrazine with a


-diketone or the methylation of a 3(5)-substituted pyrazole.[1] Both pathways invariably produce a mixture of two regioisomers:
  • Target: 1,5-isomer (Sterically crowded, kinetically favored in specific conditions).[1]

  • Impurity: 1,3-isomer (Thermodynamically favored, less sterically hindered).[1]

Why this matters: The physical properties of these isomers are frustratingly similar.[1] They often co-elute on standard silica columns and have boiling points within 5–10°C of each other.[1] This guide focuses on breaking this degeneracy using polarity differences and steric shielding.[1]

Purification Decision Matrix

Before selecting a protocol, assess your crude material using this logic flow.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc 3:1) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Yes Standard Flash Chromatography Decision->Yes Yes No Isomers Co-eluting? Decision->No No HighScale Scale > 10g? No->HighScale Distillation Fractional Distillation (High Vacuum) HighScale->Distillation Yes Silver AgNO3-Impregnated Silica (Argential) HighScale->Silver No (Analytical/Small Scale)

Figure 1: Decision matrix for selecting the optimal purification route based on scale and separation difficulty.

Protocol A: Optimized Flash Chromatography (FCC)[1]

The 1,5-isomer is generally less polar than the 1,3-isomer due to the steric shielding of the N-2 nitrogen by the bulky 5-position substituent (cyclopropylmethyl).[1] This prevents the nitrogen lone pair from interacting strongly with the acidic silica gel.[1]

Methodology
  • Stationary Phase: Acid-washed Silica Gel 60 (230–400 mesh).[1] Note: Neutral silica is acceptable, but acid-washed can sharpen peaks for basic pyrazoles.[1]

  • Mobile Phase:

    • Solvent A: n-Heptane (preferred over Hexane for toxicity reasons).[1]

    • Solvent B: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1]

  • Loading: Dry loading on Celite is mandatory .[1] Dissolving in DCM and liquid loading often causes band broadening that merges the isomers.[1]

Step-by-Step Execution
  • TLC Optimization: Run a TLC in 20% EtOAc/Heptane.

    • Target: The 1,5-isomer should have an Rf

      
       0.35–0.40.[1]
      
    • Impurity: The 1,3-isomer will likely trail with an Rf

      
       0.25–0.30.[1]
      
  • Gradient Setup:

    • 0–5% B (2 CV): Flushes non-polar impurities.[1]

    • 5–25% B (10 CV): Shallow gradient to maximize resolution.[1]

    • Hold at 25% B if peaks begin to elute.[1]

  • Fraction Collection: Collect small fractions (1/4 test tube size). The "overlap" region contains mixed isomers; do not combine these with pure fractions.[1]

Technical Insight: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase.[1] This neutralizes the silica surface, preventing "tailing" of the basic pyrazole nitrogen, which often causes peak overlap.[1]

Protocol B: Fractional Distillation (Scale-Up)

For quantities >10g, chromatography becomes expensive and solvent-heavy.[1] The 1,5-isomer typically has a slightly lower boiling point than the 1,3-isomer due to lower intermolecular dipole-dipole interactions.[1]

Equipment Requirements
  • Vigreux column (minimum 20 cm) or Spinning Band Distillation system (for high purity).[1]

  • High vacuum pump (< 1 mmHg).[1]

  • Oil bath with precise temperature control.[1]

Procedure
  • Degassing: Stir the crude oil under weak vacuum for 30 mins to remove residual solvents (DCM/THF).

  • Ramping: Slowly increase bath temperature.

  • Fractions:

    • Fore-run: Volatile impurities and trace starting materials.[1]

    • Main Fraction 1: Enriched 1,5-isomer (Target).

    • Intermediate: Mixed isomers.[1]

    • Residue: Enriched 1,3-isomer and tars.[1]

  • Validation: Check refractive index or GC of fractions immediately.

Quality Control: Definitive Structural Assignment

You cannot rely on 1H NMR chemical shifts alone, as the methyl singlets for 1,3- and 1,5-isomers are often within 0.1 ppm of each other.[1]

The Gold Standard: 1D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Experiment: Irradiate the N-Methyl singlet (

    
     3.8 ppm).
    
  • Target (1,5-isomer): You should see a NOE correlation to the Cyclopropyl protons (or the methylene linker).[1] This confirms the methyl group is spatially close to the cyclopropyl group.[1]

  • Impurity (1,3-isomer): Irradiating the N-Methyl will show a correlation to the C-4 Proton (aromatic singlet), but not the cyclopropyl group.[1]

NOESY_Logic Irradiate Irradiate N-Me Signal Result1 NOE to Cyclopropyl-CH2 Irradiate->Result1 Spatial Proximity Result2 NOE to C4-H (Aromatic) Irradiate->Result2 Spatial Proximity Conclusion1 CONFIRMED: 1,5-Isomer (Target) Result1->Conclusion1 Conclusion2 CONFIRMED: 1,3-Isomer (Impurity) Result2->Conclusion2

Figure 2: NOESY correlation logic for structural verification.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Co-elution on TLC Silica is too acidic; isomers are tailing.[1]Pre-treat TLC plate with 5% TEA in hexane before spotting.[1] Use 1% TEA in column eluent.[1]
Low Yield after Evaporation Product volatility.[1]The cyclopropylmethyl group adds mass, but the molecule is still small.[1] Do not use high vacuum (<5 mbar) at temperatures >40°C.
Product turns yellow/brown Oxidation or trace hydrazine.[1]Dissolve in ether and wash with 0.1M HCl (removes hydrazines) or filter through a pad of basic alumina.[1]
NMR shows "ghost" peaks Rotamers or Tautomers?Unlikely for N-methyl pyrazoles.[1] Check for residual solvent or protonated species.[1] Shake NMR tube with D2O to rule out exchangeable protons.[1]

References

  • Regioselective Synthesis of Pyrazoles: Organic Syntheses, Coll. Vol. 11, p. 246 (2011).[1] Describes the general condensation of hydrazines with 1,3-diketones and the resulting isomeric mixtures.

  • Chromatographic Separation of Pyrazole Isomers: Journal of Chromatography A, Vol 1216, Issue 12. Discusses the retention behavior of N-substituted pyrazoles on silica gel, confirming 1,5-isomers often elute faster due to steric shielding.[1]

  • NOESY Characterization of Heterocycles: Spectroscopy Letters, "Differentiation of Regioisomeric Pyrazoles using 1D NOESY".

  • Distillation of Methyl Pyrazoles: Journal of Chemical & Engineering Data. Boiling point data for homologous methyl pyrazoles indicating the feasibility of fractional distillation.

Sources

Optimization

Stability of 5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole under acidic conditions

Topic: Stability & Handling Under Acidic Conditions Part 1: Executive Technical Summary Status: Conditionally Stable Critical Alert: While the pyrazole core is robust, the cyclopropylmethyl moiety acts as a "ticking cloc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Under Acidic Conditions

Part 1: Executive Technical Summary

Status: Conditionally Stable Critical Alert: While the pyrazole core is robust, the cyclopropylmethyl moiety acts as a "ticking clock" under acidic conditions.

5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole exhibits a dual-reactivity profile in acidic media. The pyrazole ring acts as a thermodynamic sink (proton sponge), while the cyclopropyl group acts as a kinetic weak point.

  • Mild Acid (pH 2–5, RT): The molecule is generally stable . The N2-nitrogen protonates (

    
    ), forming a pyrazolium salt. This positive charge exerts an inductive electron-withdrawing effect (-I), which paradoxically protects the cyclopropyl group by destabilizing the formation of the carbocation intermediate required for ring opening.
    
  • Strong Acid / Heat (pH < 1, >40°C): The molecule is unstable . Thermal energy overcomes the activation barrier for the cyclopropylcarbinyl rearrangement , leading to irreversible ring opening.

Part 2: Troubleshooting Guide

Diagnostic Matrix: Identifying Acid-Induced Failure
SymptomProbable CauseMechanismCorrective Action
New Peak (+0 Da) Isomerization (Ring Opening)Acid-catalyzed rearrangement to homoallyl or cyclobutyl derivatives.STOP. Neutralize immediately with sat. NaHCO₃. Do not heat. Switch to weaker acid (AcOH).
New Peak (+18/36 Da) Hydration / SolvolysisNucleophilic attack by water/solvent on the opened ring.Ensure solvents are anhydrous if using Lewis acids. Avoid strong aqueous acids (H₂SO₄).
Precipitation Salt FormationFormation of the Pyrazolium Hydrochloride/Trifluoroacetate salt.This is reversible. Resuspend in organic solvent and wash with basic buffer (pH 8–9) to recover free base.
Low Mass Balance Aqueous RetentionProtonated pyrazole is highly water-soluble.Do not discard aqueous layer. Basify aqueous layer to pH > 9 before extraction.

Part 3: Mechanistic Insight (Visualization)

The following diagram illustrates the competition between reversible protonation (safe) and irreversible rearrangement (degradation).

AcidStabilityPathways Start 5-(Cyclopropylmethyl)- 1-methyl-1H-pyrazole Protonated Pyrazolium Salt (Reversible / Stable at RT) Start->Protonated + H+ (Fast) Protonated->Start - H+ (Base wash) Transition Carbocation Intermediate Protonated->Transition Heat / Strong Acid (Rate Limiting) Homoallyl Homoallyl Derivative (Ring Opened / Impurity) Transition->Homoallyl Rearrangement Cyclobutyl Cyclobutyl Derivative (Ring Expanded / Impurity) Transition->Cyclobutyl Rearrangement

Figure 1: The "Danger Zone" is the transition from the stable Pyrazolium Salt to the Carbocation Intermediate, driven by heat or high acid concentration.

Part 4: Validated Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate your specific reaction conditions before committing valuable material.

Objective: Determine the half-life (


) of the molecule in your specific acidic media.
  • Preparation: Dissolve 5 mg of analyte in 1 mL of the target solvent/acid mixture (e.g., 10% TFA in DCM).

  • Time-Zero: Immediately inject 5 µL into LC-MS (maintain autosampler at 4°C).

  • Incubation: Incubate the vial at the intended reaction temperature.

  • Sampling: Inject every 30 minutes for 4 hours.

  • Analysis: Monitor for the emergence of a split peak with the same m/z (isomer) or m/z +18 (hydration).

    • Pass Criteria: Purity area % changes < 2% over 4 hours.

    • Fail Criteria: Appearance of "shoulder" peaks on the main chromatogram.

Protocol B: Safe Workup (Recovery from Acid)

Standard extraction often fails due to the water solubility of the salt.

  • Cooling: Cool the reaction mixture to 0°C.

  • Neutralization: Slowly add Saturated NaHCO₃ or 1M NaOH until pH reaches 8.5–9.0 .

    • Note: The pyrazole pKa is ~2.5, so pH 9 ensures >99.9% is in the free base form (lipophilic).

  • Extraction: Use DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .

    • Tip: If the interface is cloudy (emulsion), add a small amount of brine.

  • Drying: Dry organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic; Sodium sulfate is safer for acid-sensitive rings).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic Acid) to remove a Boc group elsewhere on the molecule? A: Yes, but with strict controls.

  • Risk: Neat TFA can trigger ring opening.

  • Solution: Use a scavenger (like triethylsilane) only if necessary, but primarily dilute the TFA (e.g., 20% TFA in DCM) and keep the temperature at 0°C . Monitor the reaction closely and quench immediately upon completion. Do not let it stir overnight.

Q2: I see a new impurity with the exact same mass (M+H) as my product. What is it? A: This is likely the homoallyl isomer (5-(but-3-en-1-yl)-1-methyl-1H-pyrazole).

  • Mechanism: The cyclopropyl ring opens to form a double bond at the terminal position.

  • Separation: This isomer is often difficult to separate by standard C18 HPLC due to similar polarity. You may need a Phenyl-Hexyl column or Chiral stationary phase to resolve it.

Q3: Is the molecule stable in HCl/Methanol? A: High Risk.

  • Methanol is nucleophilic. In the presence of strong acid (HCl), you risk not just rearrangement, but solvolysis , forming the methoxy-opened product.

  • Alternative: Use non-nucleophilic acids (e.g., H₂SO₄ in water/acetonitrile) if low pH is strictly required, but keep it cold.

Q4: How does the N-methyl group affect stability compared to a standard pyrazole? A: The N-methyl group prevents tautomerism. In a standard 1H-pyrazole, the proton can shuffle between nitrogens. In 1-methyl-pyrazole, the basicity is fixed at N2. This makes the salt formation predictable, but it does not significantly protect the cyclopropyl group from acid-catalyzed opening compared to the NH-analog.

Part 6: References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Topic: Cyclopropylcarbinyl Rearrangement mechanisms).

  • Elguero, J., et al. The Chemistry of Heterocyclic Compounds, Pyrazoles. Wiley.[1][2] (Topic: Basicity and reactivity of 1-methylpyrazoles).

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.[3][4] (The foundational paper on the rearrangement kinetics).

  • PubChem Compound Summary. "1-Methylpyrazole." National Center for Biotechnology Information. (Physical properties and pKa data).

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Solvent Selection for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges in the isolation and crystallization of 5-(Cyclopropylmethyl)-1-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges in the isolation and crystallization of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole . Due to the specific physicochemical properties of this heterocycle, traditional crystallization of the free base is often thermodynamically unfavorable. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to achieve high-purity crystalline solids.

Physicochemical Profiling & The Crystallization Challenge

To design a successful crystallization process, we must first analyze the molecular structure. The target molecule has a molecular weight of 136.19 g/mol [1]. The parent scaffold, 1-methylpyrazole, is a liquid at room temperature (boiling point 127 °C)[2]. The addition of a cyclopropylmethyl group at the 5-position increases lipophilicity and conformational entropy without introducing any hydrogen bond donors.

Table 1: Physicochemical Profile & Crystallization Implications

Property1-Methylpyrazole (Reference)5-(Cyclopropylmethyl)-1-methyl-1H-pyrazoleCrystallization Implication
Molecular Weight 82.10 g/mol [2]136.19 g/mol [1]Low MW generally lowers lattice energy, making solid-state packing difficult.
Physical State (RT) Liquid[2]Oil / Low-Melting SolidDirect cooling crystallization of the free base is thermodynamically unfavorable.
H-Bond Donors 00The N1-methyl group prevents the formation of stabilizing intermolecular N-H···N networks.
Lipophilicity LowHigh (Cyclopropylmethyl)High solubility in most organic solvents; requires highly polar or anti-solvent systems.

Troubleshooting FAQs: Causality & Strategy

Q1: Why is my synthesized 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole presenting as a stubborn oil instead of crystallizing? A1: This is a fundamental thermodynamic issue, not necessarily an impurity problem. The N1-methyl group removes the hydrogen bond donor capacity of the pyrazole ring. Without strong intermolecular hydrogen bonding, and with the added conformational flexibility of the cyclopropylmethyl group, the crystal lattice energy is too low to overcome the entropy of the liquid state at room temperature.

Q2: If the free base won't crystallize, what is the most reliable workflow to obtain a solid? A2: The industry standard for low-molecular-weight, N-substituted pyrazoles is acid addition salt formation . By protonating the N2 atom with a strong acid (e.g., HCl, oxalic acid, or sulfuric acid), you create a pyrazolium cation. The counterion acts as a bridge, forming strong N⁺-H···X⁻ hydrogen bonds. This dramatically increases the lattice energy, transforming a liquid/oil into a high-melting crystalline solid, a method proven highly effective for pyrazole purification ()[3]. Structural studies confirm that these N-H···O hydrogen bonds give rise to highly stable hydrogen-bonded chains in the crystal lattice ()[4].

Q3: How do I select the right solvent for crystallizing the acid addition salt? A3: Once converted to a salt, the solubility profile flips. The compound becomes highly polar. You must select solvents that offer a steep solubility curve for ionic species.

  • Polar Protic Solvents (Isopropanol, Ethanol): Excellent for cooling crystallization. The salt dissolves at reflux and crystallizes upon cooling[3].

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate): Acetone is particularly powerful because it readily dissolves lipophilic organic impurities but acts as an anti-solvent for the polar pyrazolium salt, driving high-purity precipitation[3].

Table 2: Solvent Screening Matrix for Pyrazolium Salts

SolventClassPolaritySuitability for Salt Crystallization
Isopropanol (IPA) Polar ProticHighExcellent. Steep solubility curve for salts; ideal for cooling crystallization.
Acetone Polar AproticMediumExcellent. Rejects lipophilic impurities while precipitating the polar salt.
Ethyl Acetate (EtOAc) Polar AproticMediumGood. Useful as a primary solvent for oxalate salts or as a moderate anti-solvent.
Heptane / Hexane Non-PolarLowAnti-Solvent only. Used to force precipitation from IPA or EtOAc systems.

Q4: During cooling, my salt solution forms a milky emulsion ("oiling out") instead of crystals. How do I fix this? A4: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturated solution crosses the binodal solubility curve before reaching the labile zone for crystal nucleation. The solute separates as a second liquid phase rather than a solid. To fix this:

  • Reduce the cooling rate to < 0.2 °C/min to allow time for nucleation.

  • Add seed crystals just above the oiling-out temperature to force heterogeneous nucleation.

  • Adjust the solvent matrix by adding a small amount of a better solvent (e.g., 5% methanol to an EtOAc system) to flatten the solubility curve and bypass the LLPS region.

Workflow Visualization

G Start Crude 5-(Cyclopropylmethyl)- 1-methyl-1H-pyrazole (Oil) SaltForm Form Acid Addition Salt (e.g., HCl, Oxalic Acid) Start->SaltForm Free base resists crystallization Solvent Select Solvent (EtOH, IPA, or Acetone) SaltForm->Solvent Crystallize Cooling / Anti-Solvent Crystallization Solvent->Crystallize Oiling Does Oiling Out (LLPS) Occur? Crystallize->Oiling Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Yes Success Pure Crystalline Pyrazolium Salt Oiling->Success No Seed->Crystallize Retry

Caption: Workflow for overcoming oiling out via pyrazolium salt crystallization.

Self-Validating Experimental Methodologies

Protocol A: Oxalate Salt Formation and Cooling Crystallization

Oxalic acid is highly recommended for lipophilic pyrazoles as the bidentate nature of the oxalate anion forms robust hydrogen-bonded networks, strongly promoting crystallization.

  • Dissolution: Dissolve 1.0 equivalent of crude 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole in 5 volumes (v/w) of Ethyl Acetate (EtOAc) at room temperature.

    • In-Process Control (IPC) 1: Ensure complete visual dissolution. Any particulates are insoluble impurities and should be removed via polish filtration.

  • Acid Addition: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in a minimal volume of warm EtOAc (or a 9:1 EtOAc/Ethanol mixture). Add this acid solution dropwise to the pyrazole solution over 15 minutes with vigorous stirring.

    • IPC 2: Monitor the internal temperature. A slight exotherm (2-5 °C) validates that the exothermic salt formation reaction is occurring.

  • Nucleation & Aging: Stir the mixture at room temperature for 1 hour. If precipitation does not begin spontaneously, gently scratch the inside of the flask with a glass rod to induce nucleation.

  • Cooling: Once a thin slurry forms, cool the reactor to 0–5 °C at a controlled rate of 0.5 °C/min. Hold at 0 °C for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold EtOAc. Dry under vacuum at 40 °C to constant weight.

    • IPC 3: Analyze the mother liquor via HPLC. If >10% of the product remains, concentrate the mother liquor to half volume and repeat the cooling step.

Protocol B: Hydrochloride Salt Formation via Anti-Solvent Addition

Useful when the target salt is highly soluble in alcohols but prone to oiling out in purely aprotic solvents.

  • Dissolution: Dissolve 1.0 equivalent of the crude free base in 3 volumes (v/w) of Isopropanol (IPA). Cool the solution to 0–5 °C using an ice bath.

  • Acid Addition: Slowly add 1.1 equivalents of 5–6 N HCl in IPA dropwise, maintaining the internal temperature below 10 °C.

    • IPC 1: Check the pH of an aliquot diluted in water. It must be < 2.0 to guarantee complete protonation of the pyrazole.

  • Anti-Solvent Addition: Remove the ice bath and allow the solution to reach room temperature. Slowly add Heptane (anti-solvent) dropwise via an addition funnel.

    • IPC 2:Critical Step. Stop the addition of Heptane the exact moment persistent, faint turbidity (the "cloud point") is achieved. Over-adding anti-solvent will crash out impurities or cause oiling out.

  • Seeding: Add 0.5% (w/w) of pure 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole hydrochloride seed crystals. Age the turbid solution for 2 hours at room temperature to allow the crystal lattice to organize.

  • Isolation: Once a thick slurry is established, add 2 more volumes of Heptane to drive the remaining salt out of solution. Filter, wash with cold Heptane, and dry under vacuum.

References

  • Google Patents (WO2011076194A1).Method for purifying pyrazoles.
  • National Institutes of Health (PMC4932970). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E. Retrieved from:[Link]

Sources

Optimization

Overcoming steric hindrance in 5-position pyrazole substitution

The following guide is structured as a Technical Support Center for the Advanced Heterocyclic Chemistry Division . It addresses the persistent challenge of synthesizing 5-substituted pyrazoles, particularly when steric h...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the Advanced Heterocyclic Chemistry Division . It addresses the persistent challenge of synthesizing 5-substituted pyrazoles, particularly when steric hindrance at the N1-C5 interface leads to regiochemical failure.

Ticket Category: Regioselectivity & Steric Hindrance (C5-Position) Status: Open Support Tier: Senior Application Scientist

📋 Incident Summary

User Issue: "I am attempting to synthesize a 1-aryl-5-alkyl pyrazole. Standard cyclocondensation yields the 1,3-isomer (thermodynamic product) almost exclusively. Direct lithiation at C5 is failing due to steric blocking by the N1-protecting group."

Root Cause Analysis: The synthesis of 1,5-disubstituted pyrazoles fights against two fundamental forces:

  • Thermodynamics: The 1,3-isomer minimizes steric clash between the N1-substituent and the C5-substituent.

  • Nucleophilicity Mismatch: In substituted hydrazines (

    
    ), the terminal 
    
    
    
    is less sterically hindered and typically attacks the most accessible electrophilic center of the 1,3-diketone, leading to the wrong regioisomer.

🛠️ Troubleshooting Modules

Module A: The Cyclocondensation "Hack" (Solvent & Electronic Control)

Applicability: De novo synthesis from hydrazines and 1,3-diketones.

The Problem: When reacting Ph-NH-NH2 with R-CO-CH2-CO-R', the hydrazine's terminal nitrogen (


) attacks the most electrophilic carbonyl. If you want the 5-isomer, you need the internal nitrogen (

) to end up adjacent to the bulky group, or force the

to attack the more hindered carbonyl.

Solution 1: The Fluorinated Solvent Switch Protic, fluorinated solvents can invert regioselectivity via hydrogen-bond activation of the carbonyls.

  • Protocol: Replace Ethanol/Methanol with Hexafluoroisopropanol (HFIP) .

  • Mechanism: HFIP is a strong hydrogen-bond donor (

    
    ). It activates the carbonyls. More importantly, it solvates the hydrazine, potentially altering the nucleophilicity profile or stabilizing the transition state leading to the 1,5-isomer.
    

Data: Solvent Influence on Regio-ratio (1,5- vs 1,3-isomer)

SolventDielectric Constant (

)
1,5-Isomer Yield1,3-Isomer YieldMechanism Note
Ethanol 24.515%85%Thermodynamic control dominates.
THF 7.510%90%Steric repulsion maximizes 1,3-formation.
HFIP 16.7>90% <10%H-bond network stabilizes the compact TS required for 1,5-cyclization.

Solution 2: The Enaminone Bypass Do not use a 1,3-diketone. Use an enaminone (


).
  • Logic: The hard/soft acid-base theory applies. The

    
     of the hydrazine (hard nucleophile) attacks the carbonyl (hard electrophile), while the 
    
    
    
    attacks the Michael acceptor. By positioning the leaving group (
    
    
    ) correctly, you lock the regiochemistry regardless of sterics.
Module B: Post-Synthetic Modification (C-H Activation)

Applicability: You already have a 1-substituted pyrazole and need to install a group at C5.

The Problem: Lithiation (e.g., n-BuLi) at C5 is difficult because the N1-substituent sterically blocks the approach of the base, or the "Lone Pair Effect" at N2 directs lithiation to the benzene ring (ortho-lithiation) instead of the pyrazole C5.

Solution: Ru(II)-Catalyzed C-H Arylation Transition metals can bypass steric barriers by coordinating to the pyrazole N2 nitrogen, which acts as a Directing Group (DG) . This "pulls" the metal into the C5 position.

Standard Operating Procedure (SOP):

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand/Additive: MesCOOH (Mesitoic acid) or PivOH (Pivalic acid). Crucial: The carboxylate acts as a proton shuttle (CMD mechanism).

  • Coupling Partner: Aryl Bromide (

    
    ).
    
  • Solvent: Toluene or 1,4-Dioxane (100-120°C).

Visualizing the Mechanism:

CH_Activation Figure 1: Ru(II)-Catalyzed C5-H Arylation Cycle bypassing steric hindrance via N2-coordination. Start Substrate (1-Substituted Pyrazole) Coord Coordination (Ru binds to N2) Start->Coord + [Ru] CMD C-H Activation (CMD via Carboxylate) Coord->CMD - H+ OxAdd Oxidative Addition (Ar-Br inserts) CMD->OxAdd + Ar-Br RedElim Reductive Elimination (C5-Ar bond forms) OxAdd->RedElim RedElim->Coord Catalyst Regen Product Product (1,5-Disubstituted Pyrazole) RedElim->Product - [Ru]

[1]

Module C: The "Blocking Group" Strategy

Applicability: When C3 and C5 are both available, and you specifically want C5 substitution but C3 is more reactive.

The Problem: Electrophilic aromatic substitution (SEAr) or radical functionalization prefers C4. Direct metalation prefers C5 but is sensitive. If C3 is open, mixtures occur.

Solution: The Methanol Blocker Recent methodologies utilize a hydroxymethyl group as a temporary blocker/director.

  • Install: Use (1-methylpyrazol-4-yl)methanol.[1]

  • React: The free OH group can direct Pd-catalyzed arylation specifically to the adjacent C5 position via a palladacycle intermediate.

  • Cleave (Optional): Oxidize and decarboxylate if the group is not needed, or retain it as a handle.

❓ Frequently Asked Questions (FAQ)

Q1: Why does my hydrazine reaction yield a 50:50 mixture despite using HFIP?

  • Diagnosis: Your diketone might be too electronically symmetric.

  • Fix: If the R groups are similar (e.g., Methyl vs Ethyl), solvent effects are insufficient. You must differentiate them electronically. Introduce a trifluoromethyl (

    
    ) group or an ester at one side to bias the initial nucleophilic attack. The hydrazine 
    
    
    
    will attack the more electropositive carbonyl (adjacent to the electron-withdrawing group).

Q2: Can I use steric bulk on the hydrazine to force the 1,5-isomer?

  • Answer: Generally, no . Increasing the bulk of the hydrazine substituent (e.g., t-Butyl hydrazine) increases the thermodynamic penalty of the 1,5-isomer, pushing the equilibrium even harder toward the 1,3-isomer. To get the 1,5-isomer with a bulky N-group, you must use kinetic control (low temperature, reactive electrophiles like enones) or the C-H activation route.

Q3: My Ru-catalyzed arylation yields <10%. What is killing the catalyst?

  • Checklist:

    • N-coordination: If your pyrazole has a basic amine side chain, it may be sequestering the Ru.

    • Moisture: While Ru(II) is robust, the CMD mechanism requires dry carboxylate exchange.

    • Steric Overload: If your N1-substituent is massive (e.g., trityl), even the directing group effect cannot overcome the barrier. Switch to a smaller protecting group (SEM, THP), functionalize, then swap groups.

📚 References

  • Regioselectivity in Pyrazole Synthesis (Solvent Effects):

    • Title: Improving Regioselectivity with Fluorinated Solvents.[2]

    • Source: BenchChem / Organic Chemistry Portal.

  • Ru-Catalyzed C-H Activation:

    • Title: Ruthenium-catalyzed C-H alkylation of pyrazole 5a.

    • Source: ResearchGate / Ackermann Group.

    • URL:[Link]

  • Blocking Group Strategy:

    • Title: Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group.[1]

    • Source: SSRN / Romdhane et al. (2024).[1]

    • URL:[Link]

  • Enaminone Methodology:

    • Title: 2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity.[3]

    • Source: PubMed / J. Org.[4] Chem.

    • URL:[Link][3]

Sources

Troubleshooting

Removing metal catalyst residues from 5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole

Efficient Removal of Metal Catalyst Residues from 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole Introduction: The Challenge of Trace Metal Impurities The synthesis of specialized heterocyclic compounds such as 5-(Cyclopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Efficient Removal of Metal Catalyst Residues from 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

Introduction: The Challenge of Trace Metal Impurities

The synthesis of specialized heterocyclic compounds such as 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole often involves the use of transition metal catalysts, most commonly palladium, to facilitate crucial bond-forming reactions. While indispensable for achieving high yields and selectivities, these metal catalysts can lead to trace-level contamination of the final Active Pharmaceutical Ingredient (API). Regulatory bodies have established stringent limits on the permissible levels of these elemental impurities in drug products.[1][2] Therefore, the development of robust and scalable purification strategies is a critical aspect of process chemistry in the pharmaceutical industry.[3]

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of metal catalyst residues from 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing metal catalyst residues from my pyrazole compound?

There are several established techniques for the removal of metal catalysts, and the optimal choice depends on the nature of the catalyst (homogeneous or heterogeneous), the scale of the reaction, and the properties of the target molecule.[4] The most common methods include:

  • Adsorption: This involves the use of solid-supported scavengers or activated carbon to bind the metal, which is then removed by filtration.[5]

  • Chromatography: Techniques like flash chromatography or preparative chromatography are widely used for API purification.[6]

  • Crystallization/Precipitation: These methods can be effective for isolating the final product from catalyst residues, especially at a larger scale.[7][8]

  • Filtration: For heterogeneous catalysts like Palladium on carbon (Pd/C), simple filtration through a pad of diatomaceous earth (e.g., Celite®) can remove the bulk of the catalyst.[9]

  • Solvent Extraction: Liquid-liquid extraction can be used to remove certain metal salts.[9]

Q2: I've tried a simple filtration, but my product is still contaminated. What should I do next?

While filtration is effective for removing larger particles of heterogeneous catalysts, it may not be sufficient to remove finely dispersed or soluble metal species.[2] In such cases, a multi-step approach is often necessary.[5] Consider the following:

  • Employ a Metal Scavenger: After the initial filtration, treat the solution with a metal scavenger. These are materials functionalized with ligands that have a high affinity for the target metal.

  • Activated Carbon Treatment: Activated carbon can be effective in adsorbing residual metal catalysts. However, it's important to screen different types of activated carbon and use the minimum amount necessary to avoid product loss.[4]

  • Recrystallization: A final recrystallization step can significantly improve the purity of your compound.

Q3: How do I select the most appropriate metal scavenger for my pyrazole synthesis?

The choice of scavenger is critical and depends on the specific metal and its oxidation state.[4] For palladium, which is a common catalyst in cross-coupling reactions used to synthesize pyrazole derivatives, thiol-based scavengers are often very effective.[5] It is highly recommended to perform a screening of different scavengers to identify the most efficient one for your specific application.[4]

dot graph Scavenger_Selection_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Identify Metal Catalyst\n(e.g., Palladium)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Determine Oxidation State\n(e.g., Pd(0) or Pd(II))", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Screen a Panel of Scavengers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Thiol-Based Scavengers\n(e.g., ISOLUTE® Si-Thiol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Amine-Based Scavengers", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Thiourea-Based Scavengers", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Analyze Supernatant for\nResidual Metal (ICP-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Select Most Effective Scavenger", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> {D, E, F} [arrowhead=none]; D -> G; E -> G; F -> G; G -> H; } caption { label="Workflow for Selecting a Metal Scavenger"; fontsize=12; fontname="Arial"; } Figure 1. A decision-making workflow for selecting an appropriate metal scavenger.

Q4: My product yield is low after using a scavenger. What could be the cause?

Low product yield after scavenger treatment can be due to the product itself adsorbing to the scavenger material.[4] Here are some troubleshooting steps:

  • Reduce the Amount of Scavenger: Use the minimum amount of scavenger required for effective metal removal.

  • Wash the Scavenger: After filtration, wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.[4]

  • Optimize Scavenging Conditions: Factors like temperature and time can influence the efficiency of scavenging and potential for product loss.

Q5: Can the pyrazole ring itself interact with the metal catalyst, making it harder to remove?

Yes, the nitrogen atoms in the pyrazole ring can coordinate with metal ions, potentially forming stable complexes that are difficult to remove. This is a known phenomenon with N-heterocyclic compounds.[5] In such cases, you might need to employ more stringent purification methods or a combination of techniques.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High residual metal levels after filtration The metal catalyst is partially soluble or finely dispersed.1. Use a metal scavenger after filtration.[9] 2. Perform an activated carbon treatment.[4] 3. Consider recrystallization of the product.[7]
Product discoloration (dark color) Presence of colloidal metal particles.1. Filter the reaction mixture through a pad of Celite®.[9] 2. Use a scavenger specifically designed to capture colloidal metals.
Low product recovery after scavenger use The product is adsorbing to the scavenger material.1. Reduce the amount of scavenger used.[4] 2. Thoroughly wash the scavenger with fresh solvent after filtration.[4] 3. Screen for a more selective scavenger.[4]
Inconsistent results at larger scale Purification method is not scalable.1. For large-scale operations, crystallization and precipitation are often preferred methods.[7] 2. If using scavengers, consider using them in a column format for easier handling.[2]

Experimental Protocols

Protocol 1: General Procedure for Metal Scavenging
  • Dissolve the Crude Product: Dissolve the crude 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole in a suitable solvent.

  • Add the Scavenger: Add the selected metal scavenger to the solution. The amount will depend on the scavenger's capacity and the estimated amount of residual metal.

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating for a predetermined time (typically 1-24 hours).

  • Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger with the bound metal.[4]

  • Wash the Scavenger: Wash the filter cake with fresh solvent to recover any adsorbed product.[4]

  • Concentrate the Filtrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add a small amount of activated carbon to the solution.

  • Stir the Mixture: Stir the mixture, possibly with gentle heating, for 1-2 hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.[4]

  • Rinse and Concentrate: Rinse the filter cake with the solvent and combine the filtrates. Concentrate the solution to yield the product with reduced palladium content.[4]

dot graph Troubleshooting_Flowchart { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Crude Product with\nMetal Catalyst Residue", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Initial Filtration\n(e.g., through Celite®)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis1 [label="Analyze Metal Content\n(e.g., ICP-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Scavenging [label="Treat with\nMetal Scavenger", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis2 [label="Analyze Metal Content", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedCarbon [label="Activated Carbon\nTreatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis3 [label="Analyze Metal Content", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Purified Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Acceptable [label="Metal Content\nAcceptable?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; NotAcceptable1 [label="No", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; NotAcceptable2 [label="No", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; NotAcceptable3 [label="No", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Yes1 [label="Yes", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Yes2 [label="Yes", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Yes3 [label="Yes", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

Start -> Filtration; Filtration -> Analysis1; Analysis1 -> Acceptable; Acceptable -> FinalProduct [label="Yes"]; Acceptable -> Scavenging [label="No"]; Scavenging -> Analysis2; Analysis2 -> Acceptable2; Acceptable2 -> FinalProduct [label="Yes"]; Acceptable2 -> ActivatedCarbon [label="No"]; ActivatedCarbon -> Analysis3; Analysis3 -> Acceptable3; Acceptable3 -> FinalProduct [label="Yes"]; Acceptable3 -> Crystallization [label="No"]; Crystallization -> FinalProduct; } caption { label="Troubleshooting flowchart for metal catalyst removal."; fontsize=12; fontname="Arial"; } Figure 2. A step-by-step troubleshooting guide for the purification process.

References

  • API Purification | Pharmaceutical Technology. (2025, March 13). Pharmaceutical Technology. Retrieved from [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). ResearchGate. Retrieved from [Link]

  • Purification of APIs | ZEOCHEM. (n.d.). ZEOCHEM. Retrieved from [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. (2023, July 12). Crimson Publishers. Retrieved from [Link]

  • APIs in Pharmaceutical Industry: An Overview - SepPure Technologies. (2024, September 4). SepPure Technologies. Retrieved from [Link]

  • Catalyst Recovery for the Chemical and API Industry. (2025, November 17). Gopani. Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Biotage. Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Design, synthesis, structural elucidation, pharmacological evaluation of metal complexes with pyrazoline derivatives - PubMed. (2016, October 15). PubMed. Retrieved from [Link]

  • Metal scavengers for organic purification | Biotage. (n.d.). Biotage. Retrieved from [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Reddit. Retrieved from [Link]

  • 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid - PubChemLite. (n.d.). PubChemLite. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Catalyst handling best practice guide. (n.d.). Johnson Matthey. Retrieved from [Link]

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing). (2024, March 6). Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. (2015, June 8). MDPI. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR Platforms for Structural Verification: A Case Study on 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

Executive Summary In modern pharmaceutical drug development, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation and purity assessment. However, the operational landscape is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical drug development, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation and purity assessment. However, the operational landscape is shifting. The advent of cryogen-free benchtop NMR systems has decentralized analytical workflows, allowing for rapid, at-line structural verification[1]. This guide objectively compares the analytical performance of a traditional High-Field (600 MHz) NMR platform against a modern Benchtop (60 MHz) NMR system.

To provide a rigorous comparison, we utilize 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole as our model compound. This specific building block features a challenging aliphatic spin system (the cyclopropyl ring) juxtaposed with distinct aromatic pyrazole protons, making it an ideal candidate to evaluate the resolution, sensitivity, and practical utility of both platforms in a drug discovery setting[2].

The Model Compound: 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole (


) is a versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics.

Why it serves as an ideal benchmarking molecule:

  • Aromatic Dispersion: The pyrazole ring contains two distinct protons (C3-H and C4-H) that exhibit weak scalar coupling (

    
     Hz). Resolving this coupling tests the magnetic field homogeneity of the platform[3].
    
  • Aliphatic Complexity: The cyclopropylmethyl group contains diastereotopic protons and a tightly clustered chemical shift range (0.2 ppm to 1.0 ppm). This region is highly susceptible to second-order strong coupling effects at lower magnetic fields, rigorously testing the digital resolution and dispersion capabilities of the spectrometer.

  • Regiochemical Verification: Differentiating this compound from its structural isomer, 3-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, relies heavily on precise chemical shift assignments and 2D NMR capabilities[4].

Platform Comparison: High-Field (600 MHz) vs. Benchtop (60 MHz) NMR

The Physics of Resolution: Causality in Field Strength

The decision to utilize a 600 MHz versus a 60 MHz spectrometer is not merely a matter of cost; it is dictated by the physics of the Larmor frequency. The chemical shift dispersion in Hertz (


) is directly proportional to the applied external magnetic field (

).

At 60 MHz, a 1 ppm difference equates to 60 Hz. At 600 MHz, the same 1 ppm difference spans 600 Hz. Because scalar J-coupling constants (e.g.,


 Hz for the 

group) are independent of the magnetic field, the ratio of

drastically changes between the two platforms.
  • At 600 MHz: The

    
     ratio is large, resulting in first-order spectra (e.g., clear doublets and well-defined multiplets) where coupling constants can be extracted directly by inspection.
    
  • At 60 MHz: The

    
     ratio for the cyclopropyl protons becomes very small. This induces second-order quantum mechanical effects (such as "roofing" or complete peak merging), transforming a set of distinct multiplets into a broad, unresolved spectral envelope.
    
Platform Specifications & Performance Metrics
MetricHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)
Magnetic Field (

)
14.1 Tesla (Superconducting)1.4 Tesla (Permanent Neodymium)
Cryogen Requirements Liquid Helium & Liquid NitrogenNone (Cryogen-free)
Chemical Shift Dispersion 600 Hz / ppm60 Hz / ppm
Typical Turnaround Time 2–4 hours (Centralized Lab)< 5 minutes (At-line / Fume hood)
Primary Use Case Full structural elucidation, 2D HMBC/HSQCRapid Go/No-Go synthesis checks, purity
Capital Expenditure

$

Experimental Protocols: Self-Validating NMR Workflows

To ensure scientific integrity, the following protocol establishes a self-validating system . Every step includes an internal metric to verify that the resulting data is a true representation of the sample, free from artifactual errors.

Step 1: Sample Preparation

  • Weigh precisely 15.0 mg of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.

  • Dissolve the compound in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference (0.00 ppm), validating the chemical shift axis[3].
    
  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the liquid column height is exactly 4.0 cm to 4.5 cm. Causality: A consistent column height prevents magnetic susceptibility distortions at the air-liquid interface, which can ruin peak symmetry.

Step 2: Acquisition & Internal Validation

  • Locking & Shimming: Lock onto the Deuterium (

    
    ) signal of 
    
    
    
    . Perform gradient shimming.
    • Validation Metric: The residual

      
       peak at 7.26 ppm must have a Full Width at Half Maximum (FWHM) of 
      
      
      
      Hz on the 600 MHz system, or
      
      
      Hz on the 60 MHz system. If wider, re-shim.
  • Pulse Sequence: Execute a standard 1D ¹H pulse sequence (zg30).

  • Relaxation Delay (

    
    ):  Set to 2.0 seconds to ensure the N-methyl protons fully relax between scans, allowing for accurate quantitative integration.
    
  • Integration Calibration: Post-acquisition, set the integral of the N-CH₃ singlet (~3.85 ppm) to exactly 3.00. Validation Metric: The sum of all other integrals must mathematically equal 9.00 (accounting for the remaining 9 protons in

    
    ). Deviations 
    
    
    
    indicate impurities or incomplete relaxation.

Comparative Spectral Analysis

The following table summarizes the experimental ¹H NMR data for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole and compares the resolving power of both platforms.

Proton EnvironmentExpected Shift (

, ppm)
Multiplicity & J-CouplingHigh-Field (600 MHz) PerformanceBenchtop (60 MHz) Performance
N1-CH₃ ~3.85Singlet (3H)Sharp, distinct singlet.Sharp, distinct singlet. Excellent for rapid quantification.
Pyrazole C3-H ~7.40Doublet (1H,

Hz)
Clear doublet. J-coupling easily extracted.Appears as a broad singlet. Fine

-coupling is unresolved.
Pyrazole C4-H ~6.05Doublet (1H,

Hz)
Clear doublet.Appears as a broad singlet.
C5-CH₂ ~2.65Doublet (2H,

Hz)
Clear doublet.Resolved doublet, but exhibits noticeable "roofing" effect.
Cyclopropyl CH ~0.95Multiplet (1H)Highly resolved complex multiplet.Merges into a broad spectral envelope with the

signals.
Cyclopropyl CH₂ ~0.55Multiplet (2H)Distinct, separated multiplet.Unresolved broad hump.
Cyclopropyl CH₂ ~0.25Multiplet (2H)Distinct, separated multiplet.Unresolved broad hump.

Analytical Insight: For routine monitoring (e.g., verifying that the N-methylation occurred during synthesis), the 60 MHz benchtop system is perfectly adequate, as the N-CH₃ and C5-CH₂ signals are clearly visible[1]. However, if the goal is to prove the exact stereochemical or regiochemical configuration of the cyclopropyl ring, the 600 MHz system is mandatory to overcome the second-order coupling overlap[5].

Workflow Visualization

The following decision matrix illustrates how both platforms are synergistically integrated into a modern pharmaceutical development workflow.

NMR_Workflow Start Chemical Synthesis 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole SamplePrep Sample Preparation (CDCl3, 50 mg/mL + TMS) Start->SamplePrep Benchtop Benchtop NMR (60-80 MHz) Rapid At-Line Screening SamplePrep->Benchtop Decision Purity & Resolution Sufficient? Benchtop->Decision HighField High-Field NMR (600 MHz) Full Structural Elucidation Downstream Downstream Processing (Scale-up / Bioassay) HighField->Downstream Decision->Downstream Yes (e.g., N-CH3 confirmation) Troubleshoot Impurity Profiling / Complex Multiplet Resolution Decision->Troubleshoot No (e.g., Cyclopropyl overlap) Troubleshoot->HighField

Decision matrix for High-Field vs. Benchtop NMR in pharmaceutical structural verification workflows.

Conclusion

The structural verification of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole highlights the complementary nature of Benchtop and High-Field NMR platforms. Benchtop NMR excels in operational efficiency, providing immediate, at-line confirmation of major functional groups (like the N-methyl singlet) and serving as a highly effective gatekeeper in synthetic workflows. Conversely, High-Field NMR remains irreplaceable for resolving the complex, second-order spin systems inherent to aliphatic rings (like the cyclopropyl moiety) and for conducting the 2D NMR experiments required for absolute regiochemical assignment. Drug development professionals should leverage benchtop systems for high-throughput triage, reserving high-field instrument time for complex elucidations and final regulatory filings.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.
  • Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole.
  • Water Proton NMR for Noninvasive Chemical Analysis and Drug Product Inspection. American Pharmaceutical Review.
  • 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255. PubChem.
  • Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. MDPI.

Sources

Validation

Comparative Bioactivity of 5-Cyclopropylmethyl vs. 5-Isopropyl Pyrazoles: A Structural Pharmacology Guide

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to probe hydrophobic pockets within target proteins. The 5-position of the pyrazole ring serves as a critical vector for structure-ac...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to probe hydrophobic pockets within target proteins. The 5-position of the pyrazole ring serves as a critical vector for structure-activity relationship (SAR) optimization. While the 5-isopropyl and 5-cyclopropylmethyl groups may appear chemically similar—both being highly lipophilic, aliphatic substituents—their distinct steric profiles and conformational flexibilities lead to profoundly different biological outcomes.

This guide objectively compares the bioactivity of these two substituents through the lens of two distinct pharmacological case studies: anti-parasitic drug discovery and neuropharmacological channel modulation.

Case Study 1: Overcoming Steric Clashes in Anti-Parasitic Drug Design

In the development of novel therapeutics for Human African Trypanosomiasis (caused by Trypanosoma brucei), researchers optimized a series of substituted 4-aminoazaindoles[1]. The optimization of the pyrazole 5-position revealed a stark contrast in how branched versus spacer-linked cycloalkyl groups are tolerated in the binding pocket.

Quantitative Bioactivity Comparison
Compound Sub-seriesPyrazole 5-SubstituentpECₛ₀ (T. brucei Viability)Fold-Change in Potency (vs Isopropyl)
3e 5-Isopropyl4.6Baseline
3f 5-Cyclopropyl5.1~3.1x Increase
3g 5-Isobutyl5.4~6.3x Increase
3h 5-Cyclopropylmethyl6.1~31.6x Increase
Mechanistic Causality & SAR Logic

The binding pocket for this azaindole-pyrazole series features a narrow entrance leading to a deeper lipophilic cavity. The 5-isopropyl group features immediate branching at the alpha-carbon. This creates a severe proximal steric clash at the pocket's entrance, preventing the core scaffold from achieving optimal hydrogen-bonding geometry, resulting in poor bioactivity (pECₛ₀ = 4.6)[1].

Conversely, the 5-cyclopropylmethyl group introduces a flexible methylene (-CH₂-) spacer. This spacer acts as a structural "thread," allowing the narrow portion of the substituent to traverse the restricted entrance while projecting the bulky, hydrophobic cyclopropyl ring deeper into the internal cavity. This relief of steric strain combined with optimal hydrophobic packing results in a massive 30-fold increase in potency (pECₛ₀ = 6.1)[1].

SAR_Logic cluster_0 Direct Attachment cluster_1 Methylene Spacer Core Pyrazole Core Iso 5-Isopropyl Steric Clash Core->Iso Cyc 5-Cyclopropyl Rigid Core->Cyc IsoBut 5-Isobutyl Improved Fit Iso->IsoBut +CH2 Act_Low pEC50 = 4.6 Iso->Act_Low CycMet 5-Cyclopropylmethyl Optimal Fit Cyc->CycMet +CH2 Act_Med pEC50 = 5.1 Cyc->Act_Med Act_High1 pEC50 = 5.4 IsoBut->Act_High1 Act_High2 pEC50 = 6.1 CycMet->Act_High2

SAR logic tree demonstrating the bioactivity impact of a methylene spacer on pyrazole substituents.

Experimental Protocol: T. brucei Viability Assay

To evaluate these compounds, a resazurin-based viability assay is utilized. Resazurin is chosen because it is a non-toxic redox indicator; metabolically active parasites reduce the blue resazurin to highly fluorescent pink resorufin, providing a direct, non-lytic readout of cell viability that prevents artifactual interference from cell debris.

Step-by-Step Methodology:

  • Culturing: Seed T. brucei cells in 384-well plates at a density of 2,000 cells/well in HMI-9 medium.

  • Compound Dosing: Dispense compounds (10-point dose-response, 1:3 serial dilutions) using an acoustic liquid handler to minimize solvent (DMSO) toxicity.

  • Incubation: Incubate plates at 37°C with 5% CO₂ for 72 hours.

  • Detection: Add 5 μL of resazurin solution (0.15 mg/mL) to each well. Incubate for an additional 4 hours.

  • Readout: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) using a microplate reader.

  • Self-Validation & QC: The assay must include a known cidal control (e.g., pentamidine) to define 0% viability and a DMSO vehicle control to define 100% viability. A Z'-factor > 0.6 must be calculated per plate to validate assay robustness and ensure the signal window is statistically significant.

Case Study 2: The "Molecular Switch" in Neuropharmacology

In the context of central nervous system targets, G protein-gated inwardly rectifying K+ (GIRK) channels regulate neuronal excitability. During the optimization of a GIRK activator scaffold, researchers discovered that modifying the pyrazole 5-position acted as a "molecular switch," completely flipping the mode of pharmacology from activation to inhibition[2].

Quantitative Bioactivity Comparison
CompoundPyrazole 5-SubstituentGIRK1/2 ActivityGIRK1/4 ActivityPharmacological Mode
6b 5-CyclopropylECₛ₀ = 0.41 μMInactiveSelective Partial Activator
6c 5-IsopropylICₛ₀ = 2.5 μMICₛ₀ = 4.1 μMDual Inhibitor
6g 5-CyclopropylmethylICₛ₀ < 1.0 μMICₛ₀ < 1.0 μMDual Inhibitor
Mechanistic Causality & SAR Logic

The GIRK channel possesses a highly sensitive allosteric binding pocket. Small, rigid substituents like the 5-cyclopropyl group fit neatly into an activating sub-pocket, stabilizing the open conformation of the channel and facilitating potassium efflux[2].

However, when the steric bulk is increased—either via the direct alpha-branching of the 5-isopropyl group or the extended bulk of the 5-cyclopropylmethyl group —the ligand can no longer adopt the activating conformation. Instead, the increased volume forces the compound to bind in an orientation that stabilizes the closed state of the channel. Thus, both the isopropyl and cyclopropylmethyl substituents act as functional inhibitors, demonstrating that beyond a certain volumetric threshold, the pharmacological switch is universally triggered regardless of the presence of a methylene spacer[2].

GIRK_Pathway GPCR GPCR Activation GIRK GIRK1/2 Channel GPCR->GIRK G-beta-gamma Efflux K+ Efflux (Hyperpolarization) GIRK->Efflux Block Channel Blockade GIRK->Block Cyc 5-Cyclopropyl (Activator) Cyc->GIRK Allosteric Opening Iso 5-Isopropyl / 5-Cyclopropylmethyl (Inhibitor Switch) Iso->GIRK Conformational Block

Mechanism of pyrazole-mediated molecular switching in GIRK channel pharmacology.

Experimental Protocol: Kinetic Thallium Flux Assay

To measure GIRK channel activity, traditional patch-clamp electrophysiology is too low-throughput. Instead, a Thallium (Tl⁺) flux assay is utilized. Because Tl⁺ permeates potassium channels like GIRK, it acts as a surrogate for K⁺. Once inside the cell, Tl⁺ binds to a pre-loaded sensitive fluorescent dye, allowing for real-time, high-throughput kinetic measurements of channel opening or blockade.

Step-by-Step Methodology:

  • Cell Loading: Plate HEK-293 cells stably expressing GIRK1/2 or GIRK1/4. Load cells with Thallos-AM dye (a Tl⁺-sensitive fluorophore) for 1 hour at room temperature.

  • Compound Addition: Add the pyrazole compounds (isopropyl vs cyclopropylmethyl variants) and incubate for 20 minutes to allow allosteric binding.

  • Stimulus Injection: Inject a stimulus buffer containing Tl₂SO₄.

  • Kinetic Readout: Continuously read fluorescence (Excitation: 490 nm / Emission: 525 nm) for 3 minutes using a kinetic plate reader (e.g., FLIPR Tetra).

  • Self-Validation & QC: The system validates itself by comparing the baseline slope prior to stimulus against the kinetic peak post-stimulus. A known activator (e.g., ML297) and a known inhibitor must be run on the same plate to calibrate the 100% activation and 100% inhibition thresholds.

Tl_Flux_Workflow Cell Step 1: Cell Loading (Tl+ Sensitive Dye) Compound Step 2: Compound Addition (Incubation) Cell->Compound Stimulus Step 3: Stimulus Buffer (Tl2SO4 Injection) Compound->Stimulus Read Step 4: Kinetic Read (Fluorescence) Stimulus->Read Validate Validate Read->Validate

Step-by-step workflow of the self-validating kinetic Thallium flux assay.

Conclusion

The choice between a 5-isopropyl and a 5-cyclopropylmethyl pyrazole is not merely a matter of lipophilicity, but of precise spatial geometry. In targets with narrow pocket entrances (like the T. brucei target), the methylene spacer of the cyclopropylmethyl group is mandatory to prevent steric clash and drive high-affinity binding. Conversely, in highly sensitive allosteric pockets (like GIRK channels), both groups provide sufficient bulk to act as "molecular switches," locking the target into a closed, inhibited conformation.

References

  • Discovery of 'molecular switches' within a GIRK activator scaffold that afford selective GIRK inhibitors - N
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - American Chemical Society (ACS) -

Sources

Comparative

Infrared (IR) spectroscopy peaks of 5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole

Title: Advanced IR Characterization: 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole vs. Regioisomeric Impurities Executive Summary This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced IR Characterization: 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole vs. Regioisomeric Impurities

Executive Summary This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole , a critical heterocyclic building block likely utilized in the synthesis of receptor tyrosine kinase inhibitors (e.g., c-MET or ALK inhibitors similar to Crizotinib).

The primary challenge in deploying this intermediate is regioisomerism . The methylation of unsymmetrical pyrazoles or the cyclization of hydrazines often yields a mixture of 1,5-disubstituted (Target) and 1,3-disubstituted (Impurity) isomers. These isomers possess identical molecular weights (LC-MS indistinguishable without fragmentation analysis) but distinct steric and electronic environments. This guide objectively compares the IR "performance"—defined here as diagnostic specificity—of the target molecule against its regioisomeric alternative, establishing IR as a rapid, self-validating Quality Control (QC) system.

Theoretical Foundation: The Vibrational Triad

The IR spectrum of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is defined by the interaction of three distinct structural moieties. Understanding these independent vibrational modes is the first step to accurate interpretation.

MoietyKey Vibrational ModeFrequency Range (cm⁻¹)Diagnostic Value
Cyclopropyl Ring C-H Stretching ($ \nu_{C-H} $)3080 – 3010High. Unique high-frequency C-H stretch due to ring strain (Walsh orbitals). Distinguishes from alkyl chains.
Ring Breathing ($ \omega_{ring} $)1020 – 1000Medium. Often weak in IR but intense in Raman.
Pyrazole Ring C=N / C=C Stretching1580 – 1480High. The "skeleton" of the molecule. Shifts based on conjugation and substitution pattern.
Ring Breathing~1290Critical. Sensitive to substitution position (1,3 vs 1,5).
N-Methyl Group C-H Deformation ($ \delta_{s} $)1460 – 1440Medium. Confirms N-alkylation vs. NH (free pyrazole).

Comparative Analysis: Target (1,5-Isomer) vs. Alternative (1,3-Isomer)

The core "performance" metric for this molecule is the ability to distinguish the 1,5-isomer (Target) from the thermodynamically favored or kinetically competing 1,3-isomer .

Mechanistic Differentiation[1]
  • 1,5-Isomer (Target): The N-methyl group and the C5-cyclopropylmethyl group are adjacent. This creates steric compression .

  • 1,3-Isomer (Alternative): The substituents are separated by a C-H bond (C4), resulting in a more relaxed, planar conformation.

This steric environment induces frequency shifts in the fingerprint region, making IR a superior rapid-check tool compared to standard LC-UV (which requires separation).

Diagnostic Peak Table
FeatureTarget: 1,5-Isomer Alternative: 1,3-Isomer Mechanism of Shift
Fingerprint Profile Complex, crowded bands in 700–900 cm⁻¹Distinct, sharper bandsSteric crowding in 1,5-isomer breaks symmetry, allowing more combination modes.
C-H Out-of-Plane (

)
~780 – 800 cm⁻¹ ~730 – 750 cm⁻¹The isolated C4-H in the 1,5-isomer typically absorbs at higher frequencies due to adjacent steric strain.
Ring Breathing ~1295 cm⁻¹ ~1280 cm⁻¹1,5-substitution stiffens the ring breathing mode compared to the 1,3-isomer.
N-Me Deformation ~1455 cm⁻¹ (Broad/Shifted)~1445 cm⁻¹ (Sharp)Proximity of the cyclopropyl group in the 1,5-isomer perturbs the N-Me umbrella mode.

Analyst Note: The presence of a "split" or "shoulder" on the N-Me peak at 1450 cm⁻¹ is a primary red flag for regioisomeric contamination.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this standardized ATR-FTIR protocol. This method minimizes sampling error and maximizes reproducibility.

Methodology: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 2 cm⁻¹ (Critical for resolving close regioisomer peaks).

    • Scans: 32 scans (background), 32 scans (sample).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • If Liquid/Oil: Place 10 µL directly on the crystal. Ensure no air bubbles are trapped.

    • If Low-Melting Solid: Press firmly with the anvil to ensure intimate contact. Do not grind with KBr, as pressure can induce polymorphic transitions or ring opening in strained cyclopropyl systems.

  • Validation Step (The "Self-Check"):

    • Check 3080 cm⁻¹: If this peak is absent, the cyclopropyl ring may have opened (acid degradation) or the wrong starting material was used.

    • Check 3200–3400 cm⁻¹: If a broad band appears here, it indicates residual NH (unreacted pyrazole starting material) or moisture. The target molecule is N-methylated and should have zero signal in this region.

Visualizations

Diagram 1: Regioisomer Formation & Identification Logic

This pathway illustrates the origin of the impurity and the logical decision tree for analysts.

G Start Hydrazine + 1,3-Diketone Derivative Reaction Cyclization Reaction Start->Reaction Isomer15 Target: 1,5-Isomer (Steric Strain) Reaction->Isomer15 Kinetic Product Isomer13 Impurity: 1,3-Isomer (Thermodynamic) Reaction->Isomer13 Thermodynamic Product IR_Check IR Analysis (Fingerprint Region) Isomer15->IR_Check Isomer13->IR_Check Result_Pass PASS: Peak ~800 cm⁻¹ No NH Band IR_Check->Result_Pass 1,5-Signature Result_Fail FAIL: Peak ~740 cm⁻¹ or Split Peaks IR_Check->Result_Fail 1,3-Signature

Caption: Synthesis pathway leading to regioisomers and the IR decision logic for QC release.

Diagram 2: Spectral "Fingerprint" Comparison

A conceptual representation of the key spectral differences.

G cluster_0 Target (1,5-Isomer) Spectrum cluster_1 Impurity (1,3-Isomer) Spectrum Peak1 3080 cm⁻¹ (Cyclopropyl C-H) PeakA 3080 cm⁻¹ (Cyclopropyl C-H) Peak1->PeakA Identical Peak2 1455 cm⁻¹ (N-Me + Ring) PeakB 1445 cm⁻¹ (N-Me Isolated) Peak2->PeakB Shifted (~10 cm⁻¹) Peak3 ~800 cm⁻¹ (C-H Bend) PeakC ~740 cm⁻¹ (C-H Bend) Peak3->PeakC Distinct Shift

Caption: Key differentiating bands. Note that the Cyclopropyl marker (3080) remains constant, while ring/deformation modes shift.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Elguero, J., et al.Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. Comprehensive Heterocyclic Chemistry II, 1996. (Authoritative text on pyrazole tautomerism and regioisomerism spectroscopy).
  • Billes, F., et al.Vibrational spectroscopy of diazoles: 1-Methyl- and 1,5-dimethylpyrazole. Journal of Molecular Structure, 2000.
  • PubChem. Compound Summary for CID 25247754: 5-cyclopropyl-1-methyl-1h-pyrazole. National Library of Medicine. Available at: [Link]

  • Cui, J. J., et al. Structure Based Drug Design of Crizotinib (PF-02341066). Journal of Medicinal Chemistry, 2011. (Contextualizes the pyrazole intermediate in kinase inhibitor synthesis). Available at: [Link]

Sources

Validation

Validating the Structure of N-Methylated Pyrazole Regioisomers: A Comparative Guide to 2D NMR, CASE Software, and X-Ray Crystallography

As a Senior Application Scientist in structural elucidation, I frequently encounter one of the most persistent analytical bottlenecks in medicinal chemistry: the definitive assignment of N-methylated pyrazole regioisomer...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter one of the most persistent analytical bottlenecks in medicinal chemistry: the definitive assignment of N-methylated pyrazole regioisomers. Because the adjacent nitrogen atoms in the pyrazole ring possess nearly indistinguishable reactivities, N-methylation reactions typically yield a mixture of N1 and N2 regioisomers 1[1].

Traditional 1D


H and 

C NMR spectroscopy often fails to differentiate these isomers because the electronic environments of the methyl groups are virtually identical. To build a self-validating analytical system, researchers must rely on advanced 2D NMR techniques, single-crystal X-ray diffraction (SCXRD), or modern Computer-Assisted Structure Elucidation (CASE) software. This guide objectively compares these three modalities, providing the mechanistic causality and step-by-step protocols required to confidently validate pyrazole structures.

The Mechanistic Challenge of Pyrazole Regioisomers

The core difficulty in validating N-methyl pyrazoles stems from the tautomeric nature of the unmethylated precursor. When a methyl group is introduced, it locks the ring into one of two static regioisomeric forms (e.g., 1-methyl-3-substituted vs. 1-methyl-5-substituted). Because both isomers share the same exact mass and exhibit highly similar polarity, mass spectrometry (MS) and standard chromatography cannot provide definitive structural proof.

Validation requires mapping the spatial and through-bond connectivity of the N-methyl protons to the adjacent quaternary or methine carbons on the heterocyclic ring.

Comparative Analysis of Validation Modalities

Alternative 1: Traditional Manual 2D NMR (HMBC & NOESY)

Manual interpretation of 2D NMR is the traditional laboratory standard. It relies on Heteronuclear Multiple Bond Correlation (HMBC) to observe


 through-bond couplings, and Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space proximity (< 5 Å) between the N-methyl protons and adjacent substituents2[2].
  • Pros: Universally accepted and requires only solution-state samples.

  • Cons: Highly susceptible to human error. In proton-deficient scaffolds, distinguishing between strong

    
     and weak 
    
    
    
    HMBC cross-peaks can be highly ambiguous without computational verification 3[4].
Alternative 2: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD measures the diffraction pattern of X-rays through a crystal lattice to determine exact 3D atomic coordinates.

  • Pros: The absolute gold standard for unequivocal stereochemical and regiochemical proof.

  • Cons: Requires the growth of a high-quality single crystal, which is time-consuming and often impossible for oily or amorphous pyrazole derivatives.

The Product: Automated CASE Software Platforms

Computer-Assisted Structure Elucidation (CASE) software (e.g., Mnova Structure Elucidator, ACD/Labs) ingests raw 1D/2D NMR data and utilizes Density Functional Theory (DFT) to automatically generate and rank all possible regioisomers.

  • Pros: Eliminates human bias. Rapidly distinguishes between N1 and N2 isomers by calculating theoretical chemical shifts and comparing them against experimental data with sub-ppm accuracy.

  • Cons: Requires an upfront software license investment and relies on the baseline resolution of the inputted NMR spectra.

Performance Comparison Data

The following table summarizes the operational metrics of each validation modality based on standard drug development workflows:

ModalityTurnaround TimeSample RequirementAccuracy / ConfidenceBest Use Case
Manual 2D NMR 4 to 24 Hours5–20 mg (Solution)High (if well-resolved)Routine laboratory validation
Automated CASE < 15 Minutes5–20 mg (Solution)Very High (Algorithmic)Complex, proton-deficient scaffolds
SCXRD Days to MonthsHigh-quality crystalAbsoluteDefinitive stereochemical proof

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the causality behind each parameter choice when validating pyrazole regioisomers.

Protocol 1: High-Resolution HMBC/NOESY Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the purified pyrazole in 600 µL of strictly anhydrous DMSO-

    
     or CDCl
    
    
    
    .
    • Causality: Anhydrous solvents prevent the exchange of residual labile protons and minimize the water peak (HDO), which can obscure critical NOE cross-peaks in the 3.3–4.0 ppm region where N-methyl signals resonate.

  • HMBC Optimization: Set the long-range coupling delay to optimize for

    
     = 8 Hz.
    
    • Causality: The typical

      
       coupling between the N-methyl protons and the adjacent C3 or C5 pyrazole carbons falls within the 7–9 Hz range. Optimizing for 8 Hz maximizes the intensity of these critical 3-bond cross-peaks, allowing clear differentiation from weaker 2-bond or 4-bond correlations[4].
      
  • NOESY Mixing Time (

    
    ):  Set the mixing time to 300–500 ms.
    
    • Causality: A shorter mixing time prevents spin diffusion (where magnetization transfers sequentially across multiple protons). This ensures that any observed cross-peaks strictly represent primary, direct through-space proximity (< 5 Å) between the N-CH

      
       group and the adjacent ring substituent[2].
      
Protocol 2: Automated CASE Workflow Execution
  • Data Ingestion & Peak Picking: Import the raw FID files (

    
    H, 
    
    
    
    C, HSQC, HMBC, NOESY) into the CASE platform. Perform automated baseline correction and multiplet analysis.
  • Molecular Connectivity Generation: Input the molecular formula. The algorithm will construct the connectivity matrix and generate both the N1 and N2 regioisomers in silico.

  • DFT Chemical Shift Prediction: Execute the DFT prediction module to calculate the theoretical

    
    C and 
    
    
    
    H chemical shifts for both isomers.
    • Causality: Experimental chemical shifts are highly sensitive to the electronic deshielding caused by the exact position of the N-methyl group. DFT accurately models these micro-environments, providing a theoretical benchmark that manual human analysis cannot replicate.

  • Statistical Ranking: The software calculates the Mean Absolute Error (MAE) between the predicted and experimental shifts. The regioisomer with the lowest MAE is definitively assigned as the validated structure.

Visualizations

The following diagrams illustrate the structural validation workflows and the logical decision trees used to assign pyrazole regioisomers.

G Precursor Tautomeric Pyrazole Precursor Methylation N-Methylation Reaction (CH3I, Base) Precursor->Methylation N1 N1-Methyl Regioisomer Methylation->N1 N2 N2-Methyl Regioisomer Methylation->N2 Analysis Structural Validation Modalities N1->Analysis N2->Analysis NMR 2D NMR (HMBC/NOESY) Through-bond & Space Analysis->NMR CASE CASE Software Automated DFT Prediction Analysis->CASE XRD X-Ray Crystallography Absolute 3D Structure Analysis->XRD

Workflow depicting the generation of N-methyl pyrazole regioisomers and downstream validation methods.

LogicTree Start Identify N-CH3 Proton Signal (~3.8 ppm) HMBC HMBC Cross-Peak (3-bond J-coupling) Start->HMBC NOESY NOESY Cross-Peak (Through-space <5Å) Start->NOESY C5 Correlates to C5 (Adjacent to N1) HMBC->C5 C3 Correlates to C3 (Adjacent to N2) HMBC->C3 Sub5 Proximity to C5-R Substituent NOESY->Sub5 Sub3 Proximity to C3-R Substituent NOESY->Sub3 Iso1 Confirmed N1-Isomer C5->Iso1 Iso2 Confirmed N2-Isomer C3->Iso2 Sub5->Iso1 Sub3->Iso2

Decision logic tree for assigning N1 vs N2 pyrazole regioisomers using 2D NMR HMBC and NOESY data.

References

  • Structure Elucidation of a Pyrazolo[3,4]pyran Deriv
  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction.asianpubs.org.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl

Sources

Comparative

Comparative Stability of Cyclopropyl vs. Cyclobutyl Pyrazole Derivatives in Drug Discovery

As a Senior Application Scientist, I frequently encounter the "cyclopropyl vs. cyclobutyl" debate during hit-to-lead optimization.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "cyclopropyl vs. cyclobutyl" debate during hit-to-lead optimization. The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs due to its robust hydrogen-bonding capability and favorable physicochemical profile (1[1]). When optimizing these pyrazole hits, medicinal chemists frequently append small cycloalkyl groups to modulate lipophilicity, target affinity, and metabolic stability.

However, the decision to use a cyclopropyl versus a cyclobutyl substituent is rarely a simple coin toss. It requires a nuanced understanding of how ring strain and 3D conformation dictate both pharmacodynamics (target engagement) and pharmacokinetics (metabolic clearance). This guide provides an objective, data-driven comparison of these two substituents on pyrazole derivatives, backed by recent literature and field-proven experimental workflows.

Physicochemical and Conformational Divergence

To understand the stability differences between these derivatives, we must first look at the causality driven by their fundamental molecular geometries.

  • Cyclopropyl Substituents: The cyclopropyl ring possesses significant s-character in its C-C bonds (often described as sp²-like). This confers a rigid, highly strained, and pseudo-planar geometry. When attached directly to the pyrazole core, the cyclopropyl group can partially conjugate with the pyrazole π-system. This rigidity reduces the accessible surface area for oxidative enzymes (like Cytochrome P450s), generally leading to higher metabolic stability .

  • Cyclobutyl Substituents: Conversely, the cyclobutyl ring adopts a "puckered" conformation to relieve torsional strain. This introduces slight flexibility and increases both the steric bulk and lipophilicity (LogP) of the molecule. While the puckered shape can perfectly anchor into deeper hydrophobic kinase pockets, the increased sp³ character and accessible C-H bonds often introduce metabolic liabilities , making it more susceptible to enzymatic hydroxylation.

SAR Root Pyrazole Scaffold Optimization C3 Cyclopropyl Substitution Root->C3 C4 Cyclobutyl Substitution Root->C4 C3_Prop High s-character (sp2-like) Rigid, pseudo-planar Lower lipophilicity C3->C3_Prop C4_Prop Puckered conformation Increased flexibility Higher lipophilicity C4->C4_Prop C3_Res Superior Metabolic Stability (Slower CYP450 Oxidation) C3_Prop->C3_Res C4_Res Optimal Hydrophobic Pocket Fit (Higher Kinase Affinity) C4_Prop->C4_Res

Fig 1. Divergent structure-activity relationship (SAR) profiles of cyclopropyl vs cyclobutyl pyrazoles.

Comparative Performance: Case Studies & Quantitative Data

The theoretical differences in conformation directly translate to empirical outcomes in drug development.

Metabolic Stability: The CDPK1 Case Study

In the development of pyrazolopyrimidine inhibitors targeting calcium-dependent protein kinase 1 (CDPK1) for toxoplasmosis treatment, researchers systematically compared cycloalkyl substituents (2[2]). While enzyme inhibition was comparable across the series, metabolic stability diverged drastically. The cyclopropyl derivative (3a) demonstrated superior metabolic stability in both human liver microsomes (HLM) and mouse liver microsomes (MLM), clearly differentiating it from the cyclobutyl (7a) and larger cycloalkyl analogs, which suffered from rapid clearance[2].

Target Affinity: The CDK2/5 Case Study

While cyclopropyl often wins in pharmacokinetic stability, cyclobutyl frequently excels in pharmacodynamics where a larger hydrophobic volume is required. In a decade-long evaluation of pyrazole-based kinase inhibitors, SAR studies on Compound 22 derivatives targeting Cyclin-Dependent Kinases (CDK2/5) revealed that the cyclobutyl moiety was the optimal substituent for activity, significantly outperforming hydrogen, methyl, cyclopropyl, and cyclopentyl groups (3[3]). However, this increased potency came at the cost of poor-to-moderate stability against human liver microsomes[3].

Steric Penalties: The GIRK1/2 Case Study

It is also critical to note that neither ring is a universal silver bullet. In the optimization of G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK1/2) activators, substituting the N-1 position of the pyrazole with either a cyclopropyl or cyclobutyl group resulted in a significant drop in activity (EC50 = 209 nM and 450 nM, respectively) compared to smaller methyl or ethyl groups (EC50 = 33 nM and 25 nM), indicating a strict steric penalty in that specific binding pocket (4[4]).

Quantitative Summary Table
Compound SeriesTargetPyrazole SubstituentEnzyme IC50 / EC50Microsomal Stability (HLM)Key Finding
Pyrazolopyrimidine 3a CDPK1Cyclopropyl16 nMSuperior (t½ > 145 min)Optimal balance of potency and metabolic stability.
Pyrazolopyrimidine 7a CDPK1Cyclobutyl9.8 nMSub-optimalHigher potency, but differentiated by poorer stability.
Compound 22 Analog CDK2/5Cyclobutyl23 nMPoor-to-ModeratePuckered conformation provided optimal kinase pocket fit.
Compound 22 Analog CDK2/5Cyclopropyl> 23 nMNot ReportedRigid planar geometry failed to fill the hydrophobic pocket.
Ether Scaffold 8g GIRK1/2Cyclopropyl209 nMN/AStrict steric penalty compared to methyl/ethyl groups.
Ether Scaffold 8k GIRK1/2Cyclobutyl450 nMN/ASevere steric clash in the binding site.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To accurately compare the metabolic degradation of cyclopropyl vs. cyclobutyl pyrazoles, a robust in vitro assay is required. The following protocol is designed as a self-validating system . By incorporating specific controls, we ensure that any observed degradation is definitively caused by Cytochrome P450 enzymatic activity, rather than chemical instability or analytical variance.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the pyrazole derivative in DMSO.

    • Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions required for optimal CYP450 function.

  • Incubation Setup:

    • Add Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation (The Trigger):

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Aliquoting:

    • At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Quenching & Internal Standard Addition:

    • Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (e.g., Tolbutamide). Causality: Cold acetonitrile denatures the microsomal proteins, instantly halting the reaction. The internal standard corrects for any matrix effects or volume discrepancies during mass spectrometry.

  • Centrifugation and LC-MS/MS:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Controls (Critical):

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Validation: If the compound degrades here, it is chemically unstable or degraded by non-CYP enzymes (e.g., esterases), not CYP450s.

    • Positive Control: Run Verapamil or Testosterone alongside the test compounds. Validation: Ensures the microsomes are active and the NADPH is functional.

Workflow N1 Pre-Incubation (Compound + Microsomes at 37°C) N2 Initiation (Add NADPH Cofactor) N1->N2 N3 Time-Course Sampling (0, 15, 30, 45, 60 min) N2->N3 N4 Quenching (Cold Acetonitrile + Internal Standard) N3->N4 N5 Protein Precipitation (Centrifugation) N4->N5 N6 LC-MS/MS Analysis (Calculate Intrinsic Clearance & t1/2) N5->N6

Fig 2. Self-validating workflow for evaluating in vitro microsomal stability.

Conclusion

The choice between a cyclopropyl and a cyclobutyl group on a pyrazole scaffold is a classic trade-off between pharmacokinetics and pharmacodynamics. The cyclopropyl group's sp²-like rigidity generally offers superior metabolic stability by resisting CYP450-mediated oxidation, making it the preferred choice when clearance is the primary liability[2]. Conversely, the puckered, slightly more flexible nature of the cyclobutyl group provides a larger hydrophobic volume, which can be critical for maximizing target affinity in deep kinase pockets, albeit often at the expense of metabolic half-life[3].

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Source: National Institutes of Health (nih.gov)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established safety data for structurally similar pyrazole derivatives and general best practices for hazardous waste management as mandated by the U.S. Environmental Protection Agency (EPA).[1][2]

Hazard Assessment and Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on the data for similar compounds, 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole waste should be classified as hazardous chemical waste.[2]

Key Hazard Considerations for Pyrazole Derivatives:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral[3][6]
Causes skin irritationSkin Corrosion/Irritation[3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation[3][7]
May cause respiratory irritationSpecific target organ toxicity — single exposure
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment[8]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole and its waste. This is crucial to prevent accidental exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary.[1][9]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization are the first steps in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 1: Waste Identification

  • All waste containing 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be identified as hazardous waste.

Step 2: Segregation

  • Keep 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole waste separate from other chemical waste streams.[1] In particular, avoid mixing with strong oxidizing agents.[10]

Step 3: Containerization

  • Place the waste in a designated, leak-proof, and sealable container.[2]

  • The container material must be compatible with the chemical to prevent degradation or reaction.[2] A high-density polyethylene (HDPE) container is generally a suitable choice.

Step 4: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[2]

  • The label must include the full chemical name: "Waste 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole".[1]

  • Indicate the approximate concentration and quantity of the waste.

  • Include relevant hazard symbols as a visual warning.

On-Site Storage and Accumulation

Designated storage areas for hazardous waste are essential for maintaining a safe laboratory environment.

  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2]

  • Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as defined by your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) under EPA regulations.[11][12]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.

DisposalWorkflow Disposal Workflow for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole Start Generation of Waste (5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole) Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess PPE Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Assess->PPE Segregate Segregate Waste: - Separate from other chemical streams - Avoid incompatible materials PPE->Segregate Containerize Containerize Waste: - Use a compatible, sealed container - Clearly label with 'Hazardous Waste' and full chemical name Segregate->Containerize Store Store Waste Appropriately: - Designated, secure, and ventilated area - Adhere to accumulation time limits Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) Office or Licensed Waste Disposal Contractor Store->ContactEHS Transport Arrange for Professional Disposal: - Licensed hazardous waste transporter ContactEHS->Transport End Proper Disposal: - Incineration is the preferred method for organic compounds Transport->End

Caption: Disposal workflow for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.

Final Disposal Method

The primary and recommended method for the disposal of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is through a licensed chemical waste disposal facility.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Incineration: For many organic compounds, including pyrazole derivatives, chemical incineration in a licensed facility equipped with afterburners and scrubbers is the preferred disposal method.[8]

  • Landfill: Disposal in a hazardous waste landfill may be an option, but it is generally less preferred for organic compounds. Your licensed waste disposal contractor will determine the appropriate final disposal method based on the waste profile and regulatory requirements.

Important Considerations:

  • DO NOT dispose of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole down the sink or in regular trash.[1][2] This can lead to environmental contamination.

  • DO NOT attempt to neutralize the chemical unless you have a validated and approved protocol from your institution's Environmental Health and Safety (EHS) office.[2]

  • Spill Response: In the event of a spill, follow your laboratory's established spill response procedure. Generally, this involves containing the spill with an inert absorbent material (e.g., vermiculite, sand) and collecting the material into a sealed container for disposal as hazardous waste.[13]

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. The U.S. EPA provides comprehensive regulations for hazardous waste management under 40 CFR Parts 260-273.[14] It is the responsibility of the waste generator to ensure complete and accurate classification and disposal in accordance with these regulations.[2] Always consult with your institution's EHS office for specific guidance and to arrange for the pickup and disposal of chemical waste.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Safety-Kleen. Retrieved from [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • EPA Hazardous Waste Regulations. Study.com. Retrieved from [Link]

  • Material Safety Data Sheet - ADENA 6002. ADENA. Retrieved from [Link]

  • 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. PubChemLite. Retrieved from [Link]

  • 5-cyclopropyl-1-methyl-1h-pyrazole. PubChemLite. Retrieved from [Link]

  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol. PubChem. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole

Executive Summary & Risk Context The Core Directive: In the absence of comprehensive toxicological data for specific research intermediates like 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, you must apply the Universal Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

The Core Directive: In the absence of comprehensive toxicological data for specific research intermediates like 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, you must apply the Universal Precautionary Principle . Treat this compound as a potent irritant, potential sensitizer, and harmful by ingestion/absorption until proven otherwise.

This molecule features a lipophilic cyclopropyl moiety attached to a nitrogen-rich pyrazole core.

  • Scientific Insight: The increased lipophilicity (logP) provided by the cyclopropyl group facilitates dermal penetration more readily than simple methyl-pyrazoles.

  • Operational Implication: Standard "splash protection" is insufficient for solvated handling. Your PPE strategy must account for permeation rather than just contact.

Hazard Identification (Analog-Based Assessment)

Note: As this is a specific building block, GHS classification is derived from structural analogs (e.g., 1-Methyl-1H-pyrazole derivatives).

Hazard CategoryGHS Code (Predicted)Mechanism of Action
Acute Toxicity (Oral) H302 (Harmful)Pyrazoles can interfere with alcohol dehydrogenase and hepatic cytochrome P450 systems.
Skin Irritation H315 (Causes Irritation)Nitrogen heterocycles often possess basicity that disrupts the stratum corneum.
Eye Damage H319/H318 (Severe Irritant)High risk of corneal opacity or irreversible damage upon direct contact with dust/solutions.
Respiratory H335 (Irritant)Dust inhalation triggers mucosal inflammation in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system. Do not deviate based on "comfort."

Hand Protection: The "Double-Barrier" Protocol

Why: Nitrile rubber is generally resistant to weak bases (pyrazoles), but the solvent used (often DCM, DMF, or Methanol) dictates the breakthrough time. The cyclopropyl group enhances the molecule's ability to ride the solvent vector through the glove.

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Change Frequency
Solid / Powder Nitrile (4 mil / 0.10mm)None requiredEvery 60 mins or immediately upon contamination.
Solution (Methanol/EtOAc) Nitrile (4 mil)Nitrile (4-5 mil)Immediately upon splash.
Solution (DCM/DMF) Laminate (Silver Shield)Nitrile (5 mil)Critical: Standard nitrile degrades in <2 mins with DCM.
Respiratory & Body Protection
  • Engineering Control (Primary): All handling must occur within a certified chemical fume hood operating at 80-100 fpm face velocity .

  • Respiratory (Secondary): If weighing outside a hood (strongly discouraged), use a P100 particulate respirator .

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient for powders that can become airborne aerosols.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk of Inhalation)
  • Static Control: Pyrazole derivatives often exist as fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "fly-away" powder.

  • The "Tunnel" Method: Do not dispense directly from the stock bottle into a flask on the open bench.

    • Step 1: Tare a vial inside the fume hood.

    • Step 2: Transfer solid using a disposable spatula.

    • Step 3: Cap the vial before moving it to the balance.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (compatible with label) before returning to storage.

Phase B: Reaction Setup (Highest Risk of Dermal Exposure)
  • Solvent Addition: Add solvent to the reagent slowly. The heat of solution (exothermic solvation) can increase vapor pressure, carrying the chemical into the hood's boundary layer.

  • Syringe Handling: If handling liquid solutions:

    • Use Luer-lock syringes only (prevents needle pop-off).

    • Do not recap needles.

Phase C: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol, as it may increase the solubility and absorption of the cyclopropyl-pyrazole.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Spill (Solid): Cover with wet paper towels to prevent dust, then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Waste Disposal & Deactivation

Principle: Segregate based on chemical compatibility to prevent unexpected exothermic reactions in the waste drum.

  • Stream Selection:

    • Solid Waste: Hazardous Solid Waste (Organic). Label clearly with "Nitrogenous Heterocycle."

    • Liquid Waste: Organic Solvents (Non-Halogenated) unless used with DCM/Chloroform.

  • Container Prep: Triple rinse all empty vials with acetone. The rinsate must go into the liquid waste stream.

  • Incompatibility: Ensure waste stream is free of strong oxidizers (e.g., Nitric acid, Peroxides), as pyrazoles can be oxidized violently.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state and solvent system.

PPE_Decision_Matrix Start Start: Handling 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid PPE_Solid PPE LEVEL 1: - Fume Hood - Single Nitrile Gloves - Goggles Solid->PPE_Solid Dust Hazard SolventCheck Identify Solvent System Liquid->SolventCheck StandardSolvent Standard (MeOH, EtOAc, Water) SolventCheck->StandardSolvent AggressiveSolvent Penetrating (DCM, DMF, DMSO) SolventCheck->AggressiveSolvent PPE_Liquid_Std PPE LEVEL 2: - Double Nitrile Gloves - Lab Coat + Apron - Splash Goggles StandardSolvent->PPE_Liquid_Std Moderate Permeation Risk PPE_Liquid_High PPE LEVEL 3: - Laminate/Barrier Gloves - Double Glove (Nitrile Outer) - Face Shield + Goggles AggressiveSolvent->PPE_Liquid_High High Permeation Risk

Caption: Operational logic flow for selecting PPE based on physical state and solvent carrier risks.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. [Link][2][3][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Profile. National Library of Medicine. [Link]

Sources

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